3-Ethoxybenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMGMXBYJZVAJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177469 | |
| Record name | m-Ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22924-15-8 | |
| Record name | 3-Ethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22924-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Ethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022924158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60177469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-ethoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Ethoxybenzaldehyde: A Comprehensive Technical Guide for Researchers
CAS Number: 22924-15-8
This technical guide provides an in-depth overview of 3-Ethoxybenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed synthesis protocols, key applications, and safety information.
Core Properties and Specifications
This compound is a colorless to light brown liquid, recognized for its utility as a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances. Its ethoxy group enhances solubility and reactivity, making it a valuable component in various organic reactions.
Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| CAS Number | 22924-15-8 | |
| Molecular Formula | C₉H₁₀O₂ | |
| Molecular Weight | 150.17 g/mol | |
| Appearance | Colorless to red-brown liquid | |
| Purity | ≥97% (GC) | |
| Boiling Point | 243 °C (lit.) | |
| Density | 1.07 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.542 (lit.) | |
| Storage Conditions | Store at 0-8°C |
Structural Identifiers
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | |
| SMILES | CCOC1=CC=CC(=C1)C=O | |
| InChI | 1S/C9H10O2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3 | |
| InChI Key | QZMGMXBYJZVAJN-UHFFFAOYSA-N |
Synthesis of this compound Derivatives: An Experimental Protocol
Reaction: Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde.
Materials:
-
Isovanillin (500 g)
-
Sodium Hydroxide (157 g)
-
Tetrabutylammonium Fluoride (120 g)
-
Bromoethane (537 g)
-
Deionized Water (1500 mL)
-
3 L Dry Reaction Flask with Magnetic Stirrer
Procedure:
-
In a 3 L dry reaction flask, dissolve 157 g of sodium hydroxide in 1500 mL of water.
-
To this solution, add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of bromoethane.
-
Stir the reaction mixture at 25°C for 4 hours.
-
After the reaction is complete, the solid product is collected by suction filtration.
-
The resulting off-white solid powder is 3-ethoxy-4-methoxybenzaldehyde.
This process typically yields a product with a purity of 99.9% and a yield of approximately 96.1%.
Role in Drug Development and Pharmaceutical Synthesis
This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceutical compounds. A prominent example is the use of 3-ethoxy-4-methoxybenzaldehyde as a key precursor in the synthesis of Apremilast , a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.
The synthesis of Apremilast from 3-ethoxy-4-methoxybenzaldehyde involves a multi-step process, which is a critical workflow in the production of this therapeutic agent.
This diagram illustrates the logical progression from the starting benzaldehyde derivative to the final active pharmaceutical ingredient, Apremilast. Each step represents a distinct chemical transformation, highlighting the importance of 3-ethoxy-4-methoxybenzaldehyde as a foundational building block in this process.
Chemical Reactivity and Applications
The aldehyde functional group in this compound is highly reactive and participates in a variety of organic reactions, including:
-
Nucleophilic Additions: Reacts with nucleophiles at the carbonyl carbon.
-
Condensation Reactions: Undergoes condensation with amines, hydrazines, and other compounds to form Schiff bases, hydrazones, etc.
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the corresponding alcohol.
These reactions make it a versatile intermediate for the synthesis of:
-
Pharmaceuticals: As demonstrated with Apremilast, it serves as a key starting material for complex drug molecules.
-
Fragrances and Flavoring Agents: Its aromatic nature contributes to the creation of complex scents and tastes.
-
Agrochemicals and Specialty Chemicals: Its reactivity is harnessed in the production of a wide range of other chemical products.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling. The following table summarizes its GHS hazard classifications.
| Hazard Class | Category | Description | Source |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation | |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation |
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor if you feel unwell.
-
Storage: Store in a well-ventilated place. Keep container tightly closed.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
The following diagram outlines the general workflow for safe handling and use of this compound in a laboratory setting.
A Technical Guide to the Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The primary method detailed is the Williamson ether synthesis, a robust and widely used reaction for forming ethers. This document outlines the underlying reaction mechanism, presents a comparative analysis of various experimental conditions through tabulated quantitative data, and provides a detailed, step-by-step experimental protocol. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, ensuring clarity for researchers in the field of organic synthesis and drug development.
Introduction
Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a crucial isomer of vanillin and serves as a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2] The targeted modification of its hydroxyl group allows for the creation of diverse derivatives with unique properties.
This guide focuses on the O-ethylation of isovanillin to produce 3-ethoxy-4-methoxybenzaldehyde. This transformation is typically achieved via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[3] The methodologies presented herein utilize phase transfer catalysis, a technique that enhances reaction rates and yields by facilitating the transfer of reactants between immiscible phases, thus avoiding the need for anhydrous organic solvents and making the process more environmentally friendly.[4][5]
Reaction Mechanism: Williamson Ether Synthesis
The conversion of isovanillin to 3-ethoxy-4-methoxybenzaldehyde is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][6]
The key steps are:
-
Deprotonation: The phenolic hydroxyl group of isovanillin is deprotonated by a base (such as sodium hydroxide or potassium carbonate) to form a nucleophilic phenoxide ion.
-
Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of an ethylating agent (e.g., bromoethane). This is a concerted, one-step process where the phenoxide ion forms a new C-O bond as the halide leaving group departs.[3]
-
Catalysis: In the described protocols, a phase transfer catalyst (like tetrabutylammonium fluoride or benzyltriethylammonium chloride) is employed. This catalyst transports the water-soluble phenoxide ion into the organic phase where the ethyl halide resides, thereby accelerating the reaction.[4][5]
Caption: Williamson Ether Synthesis pathway for the ethylation of isovanillin.
Quantitative Data Summary
The efficiency of the synthesis is highly dependent on the choice of base, catalyst, and other reaction parameters. The following table summarizes quantitative data from various experimental setups, highlighting the resulting yields and product purities.[4][5]
| Experiment Ref. | Base | Catalyst | Reactant Ratio (Isovanillin:Base:EtBr:Catalyst) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Source |
| 1 | Sodium Hydroxide | Benzyltriethylammonium Chloride | 1 : 1.2 : 1.5 : 0.14 | 25 | 4 | 94.8 | 99.9 | [4][5] |
| 2 | Sodium Hydroxide | Tetrabutylammonium Fluoride | 1 : 1.2 : 1.5 : 0.14 | 25 | 4 | 96.1 | 99.9 | [4][5] |
| 3 | Sodium Hydroxide | Tetrabutylammonium Fluoride | 1 : 1.5 : 1.5 : 0.14 | 25 | 4 | 95.3 | 99.8 | [4] |
| 4 | Potassium Carbonate | Tetrabutylammonium Fluoride | 1 : 1.2 : 1.5 : 0.14 | 25 | 4 | 95.1 | 99.8 | [4][5] |
Note: Molar ratios were calculated based on the provided mass values in the source patents.
Detailed Experimental Protocols
This section provides a detailed methodology based on the highest-yielding experiment (Reference 2 in the table above).
Materials and Equipment:
-
Isovanillin (500g)
-
Sodium Hydroxide (NaOH) (157g)
-
Bromoethane (537g)
-
Tetrabutylammonium Fluoride (120g)
-
Deionized Water (1500ml)
-
3L Reaction Flask (dry)
-
Magnetic Stirrer
-
Suction Filtration Apparatus (e.g., Büchner funnel and flask)
-
Standard laboratory glassware
Procedure:
-
Preparation: In a 3L dry reaction flask, dissolve 157g of sodium hydroxide in 1500ml of deionized water. Stir until the base is fully dissolved.
-
Reactant Addition: To the aqueous base solution, add 500g of isovanillin, 120g of tetrabutylammonium fluoride (the phase transfer catalyst), and 537g of bromoethane.
-
Reaction: Stir the resulting mixture vigorously at a constant temperature of 25°C.
-
Monitoring: Continue the reaction for 4 hours. The progress can be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: Upon completion of the reaction, the solid product will have precipitated out of the solution. Isolate the product by suction filtration.
-
Purification: The resulting white-like solid powder is the target compound, 3-ethoxy-4-methoxybenzaldehyde. The cited protocols indicate that this method yields a product with very high purity (99.9%) directly after filtration, potentially obviating the need for further purification steps like recrystallization for many applications.[4][5]
-
Drying: Dry the collected solid product under vacuum to remove any residual solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. Isovanillin - Wikipedia [en.wikipedia.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Spectroscopic Profile of 3-Ethoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Ethoxybenzaldehyde (C₉H₁₀O₂), a key intermediate in the pharmaceutical and flavor industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for its identification and characterization.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.98 | s | - | H-7 (Aldehyde) |
| 7.50-7.40 | m | - | H-2, H-4, H-6 |
| 7.20-7.10 | m | - | H-5 |
| 4.12 | q | 7.0 | H-8 (Methylene) |
| 1.45 | t | 7.0 | H-9 (Methyl) |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 192.4 | C-7 (Carbonyl) |
| 159.3 | C-3 |
| 137.9 | C-1 |
| 129.8 | C-5 |
| 123.5 | C-6 |
| 121.0 | C-4 |
| 115.0 | C-2 |
| 63.8 | C-8 |
| 14.7 | C-9 |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 2980-2850 | C-H stretch (aliphatic) |
| 2820, 2720 | C-H stretch (aldehyde) |
| 1700 | C=O stretch (aromatic aldehyde) |
| 1600, 1585 | C=C stretch (aromatic) |
| 1250 | C-O stretch (aryl ether) |
| 1040 | C-O stretch (alkyl ether) |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 150 | 100 | [M]⁺ (Molecular Ion) |
| 149 | 95 | [M-H]⁺ |
| 121 | 80 | [M-C₂H₅]⁺ |
| 93 | 60 | [M-C₂H₅O]⁺ |
| 65 | 40 | [C₅H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 240 ppm, 1024-2048 scans, and a relaxation delay of 2-5 seconds are commonly used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
The IR spectrum of liquid this compound is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed directly onto the ATR crystal. The spectrum is acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum is collected prior to the sample measurement.
Mass Spectrometry (MS)
Mass spectral data are obtained using a mass spectrometer equipped with an Electron Ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS). The sample is ionized using a standard electron energy of 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.[1]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
References
An In-depth Technical Guide to 3-Ethoxybenzaldehyde: Chemical Structure, Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxybenzaldehyde, a versatile aromatic aldehyde with significant applications in the pharmaceutical, fragrance, and flavor industries.[1] This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A detailed, plausible experimental protocol for its synthesis via the Williamson ether synthesis is provided, alongside a representative reaction protocol for its participation in a Knoevenagel condensation. These protocols are supplemented with logical workflow diagrams to aid in experimental design. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.
Chemical Structure and IUPAC Name
This compound is an organic compound characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the meta-position (position 3) and a formyl group (-CHO) at position 1.
The IUPAC name for this compound is This compound .[2][3] It is also commonly referred to as m-ethoxybenzaldehyde.
-
Molecular Formula: C₉H₁₀O₂[4]
-
Molecular Weight: 150.17 g/mol [4]
-
CAS Number: 22924-15-8[4]
-
InChI Key: QZMGMXBYJZVAJN-UHFFFAOYSA-N[5]
-
Canonical SMILES: CCOC1=CC=CC(=C1)C=O[2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [Chem-Impex] |
| Boiling Point | 243 °C (lit.) | [5] |
| Density | 1.07 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.542 (lit.) | [5] |
| Purity | ≥98% (GC) | [TCI AMERICA] |
Synthesis of this compound
The most common and logical method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 3-hydroxybenzaldehyde with an ethylating agent in the presence of a base.[6][7]
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 3-hydroxybenzaldehyde and iodoethane.
Materials:
-
3-hydroxybenzaldehyde
-
Iodoethane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous acetone (100 mL).
-
Stir the mixture until the 3-hydroxybenzaldehyde is completely dissolved.
-
Add anhydrous potassium carbonate (16.9 g, 122.8 mmol) to the solution.
-
To the stirred suspension, add iodoethane (14.1 g, 90.1 mmol) dropwise over 10 minutes at room temperature.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.
Synthesis Workflow
Reactions of this compound
As an aromatic aldehyde, this compound can participate in a variety of classical organic reactions. One such important reaction is the Knoevenagel condensation, which is used to form carbon-carbon double bonds.
Experimental Protocol: Knoevenagel Condensation
Objective: To synthesize 3-(3-ethoxyphenyl)acrylic acid from this compound and malonic acid.
Materials:
-
This compound
-
Malonic acid
-
Pyridine
-
Piperidine
-
Toluene
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine this compound (5.0 g, 33.3 mmol), malonic acid (3.8 g, 36.6 mmol), and toluene (40 mL).
-
To the stirred mixture, add pyridine (1.5 mL) and a catalytic amount of piperidine (0.2 mL).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Continue refluxing until no more water is collected (typically 3-4 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice and water (100 mL).
-
Acidify the mixture with 1 M hydrochloric acid until the pH is approximately 1-2. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(3-ethoxyphenyl)acrylic acid.
Reaction Workflow
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a skin and eye irritant.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Applications
This compound is a valuable intermediate in organic synthesis.
-
Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds.[1]
-
Fragrance and Flavors: Due to its pleasant aroma, it is used in the formulation of perfumes and as a flavoring agent in the food industry.[1]
-
Fine Chemicals: Its reactivity makes it a useful intermediate in the production of a wide range of fine and specialty chemicals.[1]
Conclusion
This compound is a significant aromatic aldehyde with a well-defined chemical structure and a range of useful properties. The synthetic and reaction protocols provided in this guide offer a practical framework for its preparation and further chemical transformations. The presented data and workflows are intended to support researchers and professionals in the fields of chemistry and drug development in their experimental endeavors with this versatile compound.
References
- 1. scribd.com [scribd.com]
- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Physical Properties of 3-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physical properties of 3-Ethoxybenzaldehyde, specifically its boiling point and density. The information is presented to support research and development activities where this compound is utilized.
Physical Properties of this compound
The boiling point and density are fundamental physical constants that are critical for the proper handling, purification, and use of this compound in various scientific applications. The established literature values for these properties are summarized in the table below.
| Physical Property | Value | Conditions |
| Boiling Point | 243 °C | at 1 atm |
| Density | 1.07 g/mL | at 25 °C |
Table 1: Summary of Physical Properties for this compound. [1][2]
Experimental Protocols
The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.[3]
Apparatus:
-
Thiele tube
-
Mineral oil
-
Thermometer (calibrated)
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Rubber band or other suitable method for attachment
-
Heat source (e.g., Bunsen burner)
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil, making sure the sample is immersed in the oil.[3]
-
The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform heating.[4]
-
As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4][5]
A pycnometer, or specific gravity bottle, is a piece of glassware used to accurately determine the density of a liquid.[6] The method involves measuring the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer (with a ground glass stopper containing a capillary)
-
Analytical balance
-
Thermostatic bath
-
Distilled water
-
Acetone (for rinsing and drying)
Procedure:
-
The pycnometer is thoroughly cleaned and dried, and its empty mass (m₀) is precisely measured using an analytical balance.
-
The pycnometer is filled with distilled water of a known temperature and density, and its mass (m₁) is recorded. The volume of the pycnometer (V) can then be calculated.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The filled pycnometer is placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.[7] The volume is adjusted to the mark, ensuring no air bubbles are present.
-
The pycnometer filled with this compound is dried on the outside and its mass (m₂) is accurately measured.
-
The density of this compound (ρ) is calculated using the following formula: ρ = (m₂ - m₀) / V.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the determination of a liquid's boiling point using the Thiele tube method.
Caption: Workflow for Boiling Point Determination.
References
- 1. 间乙氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound CAS#: 22924-15-8 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. chymist.com [chymist.com]
- 6. che.utah.edu [che.utah.edu]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
Solubility of 3-Ethoxybenzaldehyde in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethoxybenzaldehyde, a key aromatic aldehyde intermediate in the synthesis of fine chemicals, fragrances, and pharmaceuticals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the expected qualitative solubility in common organic solvents based on the principle of "like dissolves like" and data from structurally similar compounds. Furthermore, this guide presents a detailed, generalized experimental protocol for the quantitative determination of this compound solubility. Logical workflows for a related synthesis and a general solubility determination process are also provided as visual aids to researchers.
Introduction
This compound (C₉H₁₀O₂) is an aromatic aldehyde whose distinctive ethoxy group influences its reactivity and solubility, making it a valuable component in various chemical processes.[1] Its utility as an intermediate in the production of more complex molecules, including pharmaceuticals, necessitates a thorough understanding of its physical properties, particularly its solubility in various solvent systems.[1][2] Effective reaction kinetics, purification, and formulation all hinge on accurate solubility data. This guide aims to provide a foundational understanding of this compound's solubility and the means to quantify it.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₂ | [3][4] |
| Molecular Weight | 150.17 g/mol | [4] |
| Appearance | Colorless to red-brown liquid | [5] |
| Boiling Point | 243 °C (lit.) | |
| Density | 1.07 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.542 (lit.) | |
| CAS Number | 22924-15-8 | [3][4] |
Solubility Profile
Table 2: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Ethanol | C₂H₅OH | Polar | Miscible/Highly Soluble |
| Methanol | CH₃OH | Polar | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble |
| Chloroform | CHCl₃ | Nonpolar | Soluble |
| Toluene | C₇H₈ | Nonpolar | Soluble |
Note: This table represents expected solubility based on chemical principles and data from similar compounds. Experimental verification is required for quantitative assessment.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following is a detailed methodology based on the widely used isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (purity ≥ 98%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature incubator or water bath
-
Analytical balance (± 0.0001 g)
-
Vortex mixer and/or orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solute.
-
Dilute the filtered aliquot with a known volume of the solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.
-
-
Data Analysis:
-
Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula: S = (Concentration from analysis × Dilution factor) / Volume of aliquot
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[9][10]
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate logical workflows relevant to the use and analysis of this compound.
Caption: A logical workflow for the synthesis of a related compound, 3-ethoxy-4-methoxybenzaldehyde.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. Benzaldehyde, 3-ethoxy- [webbook.nist.gov]
- 4. This compound | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Reactivity of the Aldehyde Group in 3-Ethoxybenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxybenzaldehyde is an aromatic aldehyde of significant interest in the fields of pharmaceutical synthesis, fragrance chemistry, and materials science. Its chemical behavior is primarily dictated by the reactivity of the aldehyde functional group, which is influenced by the electron-donating ethoxy substituent at the meta position of the benzene ring. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, detailing its participation in key chemical transformations. This document outlines the electronic effects governing its reactivity, presents detailed experimental protocols for common reactions, and summarizes quantitative data to facilitate its application in research and development.
The aldehyde group, characterized by its carbonyl moiety, renders this compound susceptible to a variety of chemical reactions, most notably nucleophilic additions. The presence of the ethoxy group at the meta position exerts a moderate electron-donating effect through resonance (+R) and an electron-withdrawing inductive effect (-I). While the meta-positioning prevents direct resonance delocalization to the aldehyde group, the overall electronic influence modulates the electrophilicity of the carbonyl carbon, influencing its reactivity in comparison to unsubstituted benzaldehyde and other substituted analogs.
Electronic Effects and Reactivity
The reactivity of the aldehyde group in this compound is a nuanced interplay of inductive and resonance effects. The ethoxy group is generally considered an activating group in electrophilic aromatic substitution due to its +R effect. However, concerning the reactivity of the aldehyde, its -I effect slightly withdraws electron density from the ring, which in turn can marginally increase the electrophilicity of the carbonyl carbon.
Compared to benzaldehyde, the ethoxy group at the meta position is expected to have a modest effect on the reaction rates of nucleophilic additions to the aldehyde. Its influence can be quantitatively estimated using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. The Hammett constant (σ) for a meta-ethoxy group is +0.1, indicating a slight electron-withdrawing character at this position, which would suggest a slightly enhanced reactivity of the aldehyde group towards nucleophiles compared to benzaldehyde (σ = 0).
Key Reactions of the Aldehyde Group
The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Oxidation to 3-Ethoxybenzoic Acid
The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives. A common and efficient method involves the use of potassium permanganate.
Table 1: Representative Data for Oxidation of Substituted Benzaldehydes
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Potassium Permanganate | Substituted Benzaldehydes | Toluene/Ethyl Acetate | Room Temperature | 30 min | >90[1][2] |
Experimental Protocol: Oxidation with Potassium Permanganate
This protocol is adapted from a general procedure for the oxidation of substituted benzaldehydes[1][2].
-
Materials: this compound, potassium permanganate, phase transfer catalyst (e.g., tetrabutylammonium bromide), toluene or ethyl acetate, diethyl ether, 10% sodium bicarbonate solution, concentrated hydrochloric acid.
-
Procedure:
-
Dissolve this compound (0.1 mol) and a phase transfer catalyst (0.01 mol) in 50 mL of toluene or ethyl acetate.
-
Add a solution of potassium permanganate (0.5 mol) in 50 mL of water.
-
Stir the biphasic mixture vigorously at room temperature for approximately 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer and extract it three times with diethyl ether.
-
Extract the combined organic layers with a 10% sodium bicarbonate solution.
-
Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the 3-ethoxybenzoic acid.
-
Filter the white crystalline precipitate, dry, and determine the yield and melting point.
-
Workflow for the oxidation of this compound.
Reduction to 3-Ethoxybenzyl Alcohol
The aldehyde can be selectively reduced to the corresponding primary alcohol, a valuable intermediate in the synthesis of various compounds. Sodium borohydride is a mild and selective reducing agent for this purpose.
Table 2: Representative Data for Reduction of Aldehydes
| Reducing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Sodium Borohydride | 3-Ethoxy-4-hydroxybenzaldehyde | 10 M NaOH | 0 to Room Temp. | 25 min | Not specified[3] |
| Lithium Aluminum Hydride | Aldehydes | THF/Ether | 0 to Reflux | Variable | High |
Experimental Protocol: Reduction with Sodium Borohydride
This protocol is adapted from the reduction of a similar compound, 3-ethoxy-4-hydroxybenzaldehyde[3].
-
Materials: this compound, sodium borohydride, ethanol or methanol, deionized water, hydrochloric acid (1 M).
-
Procedure:
-
Dissolve this compound (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice-water bath.
-
Add sodium borohydride (5 mmol) portion-wise over 10 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH4 and neutralize the solution.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 3-ethoxybenzyl alcohol.
-
General mechanism of aldehyde reduction by NaBH4.
Carbon-Carbon Bond Forming Reactions
The aldehyde group of this compound is an excellent electrophile for various carbon-carbon bond-forming reactions, which are fundamental in building molecular complexity.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide.
Table 3: Representative Data for the Wittig Reaction
| Aldehyde | Ylide | Solvent | Base | Reaction Time | Yield (%) |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None | - | 15 min | Not specified[4][5] |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | Dichloromethane | 50% NaOH | 30 min | Not specified[6] |
Experimental Protocol: Solvent-Free Wittig Reaction
This protocol is adapted from a solvent-free procedure for the reaction of benzaldehyde[4][5].
-
Materials: this compound, (carbethoxymethylene)triphenylphosphorane, hexanes.
-
Procedure:
-
In a conical vial, combine this compound (0.5 mmol) and (carbethoxymethylene)triphenylphosphorane (0.57 mmol).
-
Add a magnetic spin vane and stir the mixture at room temperature for 15 minutes.
-
Add hexanes (3 mL) and continue stirring for a few minutes to precipitate the triphenylphosphine oxide byproduct.
-
Using a filtering pipette, transfer the hexane solution containing the product to a clean, pre-weighed vial, leaving the solid byproduct behind.
-
Wash the solid residue with another portion of hexanes (3 mL) and combine the hexane solutions.
-
Evaporate the solvent to obtain the crude ethyl 3-ethoxycinnamate.
-
The product can be further purified by column chromatography.
-
Simplified mechanism of the Wittig reaction.
The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.
Table 4: Representative Data for the Knoevenagel Condensation
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| Aromatic Aldehydes | Diethyl malonate | Immobilized Gelatine | DMSO | 85-89[7] |
| Benzaldehyde | Diethyl malonate | Piperidine/Benzoic Acid | Benzene | 89-91[8] |
Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate
This protocol is adapted from a general procedure for the Knoevenagel condensation[8].
-
Materials: this compound, diethyl malonate, piperidine, benzoic acid, benzene.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (0.1 mol), diethyl malonate (0.12 mol), a catalytic amount of piperidine (e.g., 0.5 mL), and a catalytic amount of benzoic acid (e.g., 0.2 g) in benzene (50 mL).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture and wash it with water, dilute HCl, and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography.
-
The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.
Table 5: Representative Data for the Perkin Reaction
| Aldehyde | Anhydride | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 3-8 | ~70[9][10] |
Experimental Protocol: Perkin Reaction with Acetic Anhydride
This protocol is adapted from the synthesis of cinnamic acid[10].
-
Materials: this compound, acetic anhydride, anhydrous sodium acetate.
-
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), acetic anhydride (15 mmol), and anhydrous sodium acetate (10 mmol).
-
Attach a reflux condenser and heat the mixture in an oil bath at 180°C for 5 hours.
-
Cool the reaction mixture and add water (50 mL).
-
Boil the mixture to hydrolyze the excess acetic anhydride.
-
After cooling, if the product crystallizes, filter the solid. If an oil separates, extract the mixture with diethyl ether.
-
The aqueous solution (or the solid dissolved in hot water) is then acidified with concentrated HCl to precipitate the 3-ethoxycinnamic acid.
-
Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).
-
Conclusion
The aldehyde group in this compound is a versatile functional group that participates in a wide range of chemical transformations. Its reactivity is subtly modulated by the meta-ethoxy substituent, making it a valuable building block for the synthesis of a diverse array of molecules. The experimental protocols provided in this guide, adapted from established procedures for analogous compounds, offer a practical framework for researchers to utilize this compound in their synthetic endeavors. Further investigation into the specific reaction kinetics and optimization for this particular substrate will continue to expand its utility in the development of novel pharmaceuticals, fragrances, and advanced materials.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. web.viu.ca [web.viu.ca]
- 4. www1.udel.edu [www1.udel.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. fchpt.stuba.sk [fchpt.stuba.sk]
3-Ethoxybenzaldehyde: A Comprehensive Technical Guide for its Application as a Chemical Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethoxybenzaldehyde, a versatile aromatic aldehyde, serves as a crucial intermediate in a wide array of organic syntheses. Its unique structural features, characterized by the presence of an aldehyde functional group and an ethoxy moiety on the benzene ring, render it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Particular emphasis is placed on its role in multi-step synthetic pathways, with illustrative examples and quantitative data presented in a clear and accessible format.
Introduction
This compound (CAS No: 22924-15-8) is a colorless to pale yellow liquid widely recognized for its utility as an intermediate in organic synthesis. The aldehyde group is highly reactive and participates in a variety of transformations, including nucleophilic additions and condensation reactions, while the ethoxy group modulates the compound's solubility and electronic properties.[1] These characteristics make it an attractive starting material and intermediate for the synthesis of a diverse range of organic molecules, including pharmaceuticals, fragrances, and specialty chemicals.[1] This guide aims to provide researchers and professionals in drug development with a comprehensive resource on the practical application of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic procedures.
| Property | Value |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| CAS Number | 22924-15-8 |
| Appearance | Colorless to red-brown liquid |
| Boiling Point | 243 °C |
| Density | 1.07 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.542 |
| Purity | ≥ 97% (GC) |
| Storage | Store at 0-8°C |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis provides valuable context for its purity and potential impurities. A common laboratory-scale synthesis involves the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde.
Ethylation of 3-Hydroxybenzaldehyde
This method involves the reaction of 3-hydroxybenzaldehyde with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base.
Experimental Protocol:
-
Materials: 3-hydroxybenzaldehyde, ethyl bromide, potassium carbonate, acetone, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add ethyl bromide (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford this compound.
-
-
Purification: The crude product can be purified by vacuum distillation.
-
Expected Yield: 85-95%.
This compound as a Chemical Intermediate: A Multi-Step Synthetic Example
To illustrate the utility of this compound as a chemical intermediate, a representative multi-step synthesis of a chalcone derivative is presented below. Chalcones are important precursors for flavonoids and other biologically active heterocyclic compounds.
Step 1: Synthesis of (E)-1-(3-ethoxyphenyl)-3-phenylprop-2-en-1-one (A Chalcone Derivative) via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and a ketone.[2][3][4][5]
Experimental Protocol:
-
Materials: this compound, acetophenone, ethanol, sodium hydroxide, distilled water, hydrochloric acid (10%).
-
Procedure:
-
Dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq) with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into crushed ice and acidify with 10% hydrochloric acid to a pH of 2-3.
-
Filter the precipitated solid, wash thoroughly with cold distilled water until the washings are neutral.
-
-
Purification: The crude chalcone can be recrystallized from ethanol to yield a pure crystalline solid.
-
Expected Yield: 75-85%.
Quantitative Data for Step 1:
| Reactant | Molar Eq. | Molecular Wt. ( g/mol ) | Amount |
| This compound | 1.0 | 150.17 | (e.g., 1.50 g) |
| Acetophenone | 1.0 | 120.15 | (e.g., 1.20 g) |
| Sodium Hydroxide | 2.0 | 40.00 | (e.g., 0.80 g) |
| Product | 252.31 | (Theoretical Yield) | |
| (E)-1-(3-ethoxyphenyl)-3-phenylprop-2-en-1-one | (e.g., up to 2.14 g) |
Further Transformations of the Chalcone Intermediate (Illustrative)
The synthesized chalcone serves as a versatile intermediate for the construction of various heterocyclic systems. For example, it can undergo oxidative cyclization to form flavones, which are a class of compounds with significant biological activities. A common method for this transformation is the Algar-Flynn-Oyamada reaction or similar iodine-mediated cyclizations. A generalized protocol is provided for illustrative purposes.
Generalized Protocol for Flavone Synthesis:
-
Materials: Chalcone derivative from Step 1, iodine, dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the chalcone derivative in DMSO.
-
Add a catalytic amount of iodine.
-
Heat the reaction mixture at 100-120 °C for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
The precipitated flavone derivative can be collected by filtration and purified by recrystallization or column chromatography.
-
Other Key Reactions of this compound
Beyond the Claisen-Schmidt condensation, this compound is a substrate for numerous other important organic transformations.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. Reaction of this compound with a phosphorus ylide can lead to the formation of stilbene derivatives.
Grignard Reaction
The addition of a Grignard reagent to this compound provides a route to secondary alcohols, which are valuable intermediates in their own right.
Conclusion
This compound is a highly valuable and versatile chemical intermediate in organic synthesis. Its reactivity, coupled with the modulating effect of the ethoxy group, allows for its use in a wide range of synthetic transformations to produce complex molecules of interest to the pharmaceutical, agrochemical, and fine chemical industries. The detailed protocols and synthetic workflow presented in this guide are intended to serve as a practical resource for researchers and scientists in the field, facilitating the efficient and effective use of this compound in their synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Safe Handling of 3-Ethoxybenzaldehyde
This guide provides comprehensive safety and handling information for 3-Ethoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. It outlines the known hazards, precautionary measures, and physical and chemical properties to ensure safe laboratory practices.
Chemical Identification and Properties
This compound is an aromatic aldehyde utilized in the synthesis of fine chemicals, fragrances, and pharmaceuticals.[1] Its chemical identity and key physical and chemical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |
| Molecular Weight | 150.17 g/mol | [3] |
| CAS Number | 22924-15-8 | [1][2][3] |
| Appearance | Colorless to brown clear liquid | [1] |
| Boiling Point | 243 °C | |
| Density | 1.07 g/mL at 25 °C | |
| Refractive Index | n20/D 1.542 | |
| Purity | >98.0% (GC) | |
| Synonyms | m-Ethoxybenzaldehyde, Benzaldehyde, 3-ethoxy- | [2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[2]
Table 2: GHS Hazard Information for this compound
| Pictogram | Signal Word | Hazard Class | Hazard Statement |
| Warning | Skin Irritation (Category 2) | H315: Causes skin irritation[2] | |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] | ||
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[2][4] | ||
| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects |
Safety and Handling Precautions
Proper handling and storage are crucial to minimize risks associated with this compound.
A risk assessment should be conducted before handling. The following diagram illustrates the recommended PPE.
References
The Genesis of Aromatic Aldehydes: A Technical Guide to the Discovery and Historical Synthesis of Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for substituted benzaldehydes. These compounds are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This document details the seminal discoveries, provides an in-depth analysis of key historical synthetic reactions with detailed experimental protocols, presents quantitative data in a comparative format, and visualizes reaction pathways and experimental workflows to offer a comprehensive resource for professionals in the field.
From Bitter Almonds to the Laboratory: The Discovery of Benzaldehyde
The journey into the world of aromatic aldehydes began in 1803 when French pharmacist Martrès first extracted a volatile oil with a characteristic almond scent from bitter almonds (Prunus dulcis).[1][2] This compound, now known as benzaldehyde, was later the subject of foundational studies by French chemists Pierre Robiquet and Antoine Boutron-Charlard. However, it was the pioneering work of Friedrich Wöhler and Justus von Liebig in 1832 that marked the first successful chemical synthesis of this cornerstone molecule, a significant milestone that helped to establish the structural theory of organic chemistry.[2][3][4]
The industrial production of benzaldehyde later evolved to processes involving the chlorination of toluene to benzal chloride, followed by hydrolysis.[5] The development of synthetic routes to benzaldehyde paved the way for the exploration of methods to introduce the formyl group onto a variety of substituted aromatic rings, leading to a rich and diverse family of substituted benzaldehydes.
Cornerstones of Synthesis: Historical Methods for the Preparation of Substituted Benzaldehydes
The late 19th and early 20th centuries witnessed the development of several named reactions that have become classical methods for the synthesis of substituted benzaldehydes. These electrophilic aromatic substitution reactions, while sometimes limited in scope or requiring harsh conditions, remain historically significant and are still employed for the synthesis of specific target molecules.
The Gattermann-Koch Reaction
Discovered by Ludwig Gattermann and Julius Arnold Koch in 1897, this reaction introduces a formyl group onto aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a cuprous chloride co-catalyst.[2][6][7] The Gattermann-Koch reaction is particularly effective for benzene and its alkylated derivatives.
A suspension of anhydrous aluminum chloride (1.0 mol) and cuprous chloride (0.1 mol) is prepared in anhydrous toluene (500 mL) within a high-pressure autoclave equipped with a stirrer. The vessel is cooled to 10-15 °C, and a stream of dry hydrogen chloride gas is passed through the suspension until saturation. Subsequently, carbon monoxide is introduced to a pressure of 50-60 atm. The reaction mixture is then stirred at 30-40 °C for 4-6 hours. After cooling and releasing the pressure, the mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a 10% sodium bicarbonate solution, and again with water. After drying over anhydrous magnesium sulfate, the toluene is removed by distillation, and the resulting p-tolualdehyde is purified by vacuum distillation.
The Gattermann Reaction
A modification of the Gattermann-Koch reaction, the Gattermann reaction utilizes a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst.[8][9] A safer variation of this method, known as the Adams modification, generates hydrogen cyanide in situ from zinc cyanide and hydrochloric acid.[8] This method is applicable to a broader range of substrates, including phenols and their ethers.
The Reimer-Tiemann Reaction
Developed by Karl Reimer and Ferdinand Tiemann in 1876, this reaction is a classic method for the ortho-formylation of phenols.[10] It involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[10][11] The reactive electrophile in this reaction is dichlorocarbene (:CCl₂).
Phenol (0.1 mol) is dissolved in a solution of sodium hydroxide (0.4 mol) in water (100 mL). The solution is heated to 60-70 °C, and chloroform (0.15 mol) is added dropwise with vigorous stirring over a period of 1 hour. The reaction mixture is then refluxed for an additional 2-3 hours. After cooling, the excess chloroform is removed by distillation. The remaining solution is acidified with dilute sulfuric acid, and the liberated salicylaldehyde is purified by steam distillation.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
In a flask equipped with a dropping funnel and a stirrer, phosphorus oxychloride (0.11 mol) is added dropwise to N,N-dimethylformamide (0.3 mol) at 0-10 °C. To this Vilsmeier reagent, N,N-dimethylaniline (0.1 mol) is added slowly while maintaining the temperature below 20 °C. The reaction mixture is then heated to 90 °C for 3 hours. After cooling, the mixture is poured into a beaker containing crushed ice and a solution of sodium carbonate is added until the mixture is alkaline. The product, p-dimethylaminobenzaldehyde, is then collected by filtration, washed with water, and recrystallized from ethanol.
The Duff Reaction
The Duff reaction is another method for the ortho-formylation of phenols, which uses hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, such as boric acid and glycerol or trifluoroacetic acid.
A mixture of 2-naphthol (0.1 mol), hexamine (0.15 mol), glycerol (100 mL), and boric acid (0.1 mol) is heated to 150-160 °C for 3-4 hours with stirring. The reaction mixture is then cooled and hydrolyzed by adding a solution of dilute sulfuric acid and heating for a further 30 minutes. The product is isolated by steam distillation.
The Sommelet Reaction
The Sommelet reaction converts benzyl halides to the corresponding benzaldehydes using hexamine followed by hydrolysis.
Benzyl chloride (0.1 mol) and hexamine (0.12 mol) are dissolved in 60% aqueous ethanol (200 mL). The mixture is refluxed for 2 hours. After cooling, the solution is acidified with hydrochloric acid and the mixture is steam distilled to isolate the benzaldehyde.
The Étard Reaction
The Étard reaction involves the oxidation of a methyl group on an aromatic ring to an aldehyde using chromyl chloride (CrO₂Cl₂).
Toluene (0.2 mol) is dissolved in carbon tetrachloride (150 mL) in a flask equipped with a dropping funnel and a condenser. The flask is cooled in an ice bath, and a solution of chromyl chloride (0.4 mol) in carbon tetrachloride (100 mL) is added dropwise with stirring. The reaction is highly exothermic and the addition should be slow. After the addition is complete, the mixture is stirred at room temperature for 1 hour. The reaction mixture is then carefully decomposed by pouring it into a mixture of crushed ice and a saturated solution of sodium sulfite. The organic layer is separated, washed with a sodium bicarbonate solution and water, and then dried. The solvent is evaporated, and the benzaldehyde is purified by distillation.
Quantitative Analysis of Historical Synthesis Methods
The efficiency of these classical synthetic methods varies depending on the substrate and reaction conditions. The following tables summarize representative yields for the synthesis of various substituted benzaldehydes using these historical methods.
| Reaction | Substrate | Product | Yield (%) |
| Gattermann-Koch | Toluene | p-Tolualdehyde | 50-60 |
| m-Xylene | 2,4-Dimethylbenzaldehyde | 70-80 | |
| Ethylbenzene | p-Ethylbenzaldehyde | 45-55 | |
| Reimer-Tiemann | Phenol | Salicylaldehyde | 30-50 |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | 25-40 | |
| Guaiacol | Vanillin | 10-15 | |
| Vilsmeier-Haack | N,N-Dimethylaniline | p-Dimethylaminobenzaldehyde | 80-90 |
| Indole | Indole-3-carboxaldehyde | >90 | |
| Pyrrole | Pyrrole-2-carboxaldehyde | ~80 | |
| Duff Reaction | Phenol | Salicylaldehyde | 15-20 |
| 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | 20-30 | |
| 4-tert-Butylphenol | 5-tert-Butylsalicylaldehyde | 40-50 | |
| Sommelet Reaction | Benzyl chloride | Benzaldehyde | 60-70 |
| p-Methylbenzyl chloride | p-Tolualdehyde | 55-65 | |
| Étard Reaction | Toluene | Benzaldehyde | 60-75 |
| p-Xylene | p-Tolualdehyde | 50-60 |
Visualization of Synthetic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic methods and a general workflow for the application of these methods in a drug discovery context.
Caption: Workflow of the Gattermann-Koch Reaction.
Caption: Workflow of the Reimer-Tiemann Reaction.
Substituted Benzaldehydes in Drug Discovery and Development
Substituted benzaldehydes are not merely synthetic curiosities; they are pivotal precursors and pharmacophores in modern drug discovery. Their utility stems from the reactivity of the aldehyde group, which allows for a diverse range of chemical transformations, and the ability to modulate biological activity through various substitutions on the aromatic ring.
Role in Medicinal Chemistry
Many biologically active molecules contain the substituted benzaldehyde motif or are synthesized from it. For instance, vanillin and its derivatives are used in the synthesis of pharmaceuticals like the antimicrobial agent trimethoprim.[3] Salicylaldehyde derivatives have been extensively studied for their anticancer, antibacterial, and anti-inflammatory properties.[5][12][13][14][15] The synthesis of libraries of substituted benzaldehyde analogs is a common strategy in lead optimization to perform structure-activity relationship (SAR) studies, which aim to enhance potency, selectivity, and pharmacokinetic properties of a drug candidate.[5][12]
Interaction with Signaling Pathways
Several naturally occurring and synthetic substituted benzaldehydes have been shown to modulate key cellular signaling pathways, making them attractive candidates for therapeutic development.
-
Protocatechuic Aldehyde (PCA): This naturally occurring phenolic aldehyde has demonstrated a range of biological activities, including cardioprotective and anti-inflammatory effects. Mechanistic studies have revealed that PCA can inhibit the JAK2/STAT3 signaling pathway, which is implicated in cardiac hypertrophy.[4] It also suppresses the MAPKs/AP-1 and NF-κB signaling pathways, both of which are central to inflammatory responses.[2][10] Furthermore, PCA has been shown to activate the Wnt/β-catenin pathway, which is involved in tissue regeneration, and to mitigate cellular stress by suppressing the endoplasmic reticulum stress through the GSK3β/Nrf2 pathway.[6][16]
-
Vanillin: Beyond its use as a flavoring agent, vanillin has been shown to modulate signaling pathways relevant to cancer and inflammation. It can inhibit the activity of the transcription factor AP-1 via the ERK pathway and is also involved in the NF-κB signaling pathway, a key regulator of inflammation.[8][17]
-
Syringaldehyde: This compound has been identified as an agonist of the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes.[18][19]
-
Salicylaldehyde: In the context of allergic responses, salicylaldehyde has been found to suppress the IgE-mediated activation of mast cells. It achieves this by reducing the cell surface expression of the high-affinity IgE receptor, FcεRI, and by inhibiting the phosphorylation of downstream signaling proteins such as Lyn, Syk, and Fyn.[20][21]
The following diagrams illustrate the interaction of these substituted benzaldehydes with their respective signaling pathways.
Caption: Signaling pathways modulated by Protocatechuic Aldehyde (PCA).
Caption: Mechanism of Salicylaldehyde in suppressing allergic responses.
Experimental Workflow in Drug Discovery
The historical synthesis methods for substituted benzaldehydes provide the foundation for generating chemical libraries for drug screening and for the iterative process of lead optimization. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for drug discovery utilizing substituted benzaldehydes.
Conclusion
From its initial discovery in bitter almonds to its central role in modern synthetic and medicinal chemistry, the story of substituted benzaldehydes is a testament to the evolution of organic chemistry. The historical synthetic methods, while in some cases superseded by more modern techniques, laid the crucial groundwork for the synthesis of these versatile compounds. Today, substituted benzaldehydes continue to be indispensable tools for researchers and drug development professionals, offering a rich scaffold for the design and synthesis of novel therapeutic agents that can modulate a wide array of biological pathways. A thorough understanding of their historical synthesis, chemical properties, and biological activities is therefore essential for any scientist working at the interface of chemistry and biology.
References
- 1. Vanillin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protocatechuic aldehyde protects against isoproterenol-induced cardiac hypertrophy via inhibition of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocatechuic aldehyde promotes the functional recovery of spinal cord injury by activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression – Oriental Journal of Chemistry [orientjchem.org]
- 12. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocatechuic aldehyde ameliorates high glucose-induced podocyte injury by attenuating inflammation, oxidative stress, and apoptosis via suppression of endoplasmic reticulum stress through the GSK3β/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Syringaldehyde as an Agonist of the GLP-1 Receptor to Alleviate Diabetic Disorders in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Salicylaldehyde Suppresses IgE-Mediated Activation of Mast Cells and Ameliorates Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Salicylaldehyde Suppresses IgE-Mediated Activation of Mast Cells and Ameliorates Anaphylaxis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Aldol Condensation using 3-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. A notable variant, the Claisen-Schmidt condensation, involves the reaction of an aromatic aldehyde with a ketone to produce an α,β-unsaturated ketone, commonly known as a chalcone. Chalcones are a class of flavonoids widely recognized for their diverse and potent biological activities, serving as valuable scaffolds in drug discovery and development.
This document provides detailed application notes and experimental protocols for the synthesis of chalcone derivatives using 3-ethoxybenzaldehyde as the aromatic aldehyde precursor. The resulting 3-ethoxy substituted chalcones are of significant interest due to their potential as anticancer and antimicrobial agents. The protocols outlined below are designed to be clear, reproducible, and adaptable for various research applications.
Applications in Drug Discovery
Chalcones derived from substituted benzaldehydes have demonstrated a wide array of pharmacological activities, making them attractive candidates for further investigation in drug development programs.
Anticancer Activity:
Chalcones have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[1] Their mechanism of action often involves the induction of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[2][3] By modulating key signaling proteins, such as those in the Bcl-2 family and caspases, these compounds can selectively target and eliminate cancer cells.[4][5] The 3-ethoxy substitution on the chalcone scaffold can influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity.
Antimicrobial Activity:
The α,β-unsaturated ketone moiety in the chalcone structure is crucial for its antimicrobial properties.[2] Chalcones have shown activity against a range of bacterial and fungal pathogens. The ongoing challenge of antimicrobial resistance necessitates the development of new therapeutic agents, and substituted chalcones represent a promising class of compounds in this area.
Experimental Protocols
The following protocols describe the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with acetophenone derivatives.
Protocol 1: Synthesis of (2E)-3-(3-Ethoxyphenyl)-1-phenylprop-2-en-1-one
This protocol outlines the base-catalyzed condensation of this compound with acetophenone.
Materials:
-
This compound
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and acetophenone (10 mmol) in 20 mL of 95% ethanol.
-
While stirring the solution at room temperature, slowly add 10 mL of a 10% aqueous solution of sodium hydroxide dropwise.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
A yellow solid precipitate will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from hot ethanol to obtain pure (2E)-3-(3-ethoxyphenyl)-1-phenylprop-2-en-1-one.
-
Dry the purified crystals in a desiccator and determine the yield and melting point.
Protocol 2: Synthesis of (2E)-1-(4-chlorophenyl)-3-(3-ethoxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a chalcone with a substituted acetophenone.
Materials:
-
This compound
-
4-Chloroacetophenone
-
Methanol
-
Potassium Hydroxide (KOH)
-
Distilled Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
Procedure:
-
In an Erlenmeyer flask, dissolve this compound (5 mmol) and 4-chloroacetophenone (5 mmol) in 15 mL of methanol.
-
Cool the flask in an ice bath and slowly add a solution of potassium hydroxide (10 mmol) in 5 mL of methanol with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 8-10 hours.
-
After the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Pour the contents into crushed ice to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture.
-
Characterize the purified (2E)-1-(4-chlorophenyl)-3-(3-ethoxyphenyl)prop-2-en-1-one by determining its yield and melting point.
Data Presentation
The following tables summarize typical yields and physical properties for the synthesized chalcone derivatives.
| Aldehyde | Ketone | Product | Yield (%) | Melting Point (°C) |
| This compound | Acetophenone | (2E)-3-(3-Ethoxyphenyl)-1-phenylprop-2-en-1-one | 85-92 | 75-77 |
| This compound | 4-Chloroacetophenone | (2E)-1-(4-Chlorophenyl)-3-(3-ethoxyphenyl)prop-2-en-1-one | 80-88 | 110-112 |
| This compound | 4-Methylacetophenone | (2E)-3-(3-Ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | 82-90 | 98-100 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of chalcones via the Claisen-Schmidt condensation.
Caption: General Workflow for Chalcone Synthesis.
Chalcone-Induced Apoptosis Signaling Pathway
This diagram depicts a simplified model of how chalcones can induce apoptosis in cancer cells by modulating the intrinsic and extrinsic signaling pathways.
Caption: Chalcone-Induced Apoptosis Pathway.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, cytotoxicity, anti-inflammatory, anti-metastatic and anti-oxidant activities of novel chalcones incorporating 2-phenoxy-N-arylacetamide and thiophene moieties: induction of apoptosis in MCF7 and HEP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-Ethoxystyrene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds. This reaction is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients, due to its high degree of regioselectivity. This application note provides a detailed protocol for the synthesis of 3-ethoxystyrene, an important building block in medicinal chemistry and materials science, from 3-ethoxybenzaldehyde using a Wittig reaction with methyltriphenylphosphonium bromide. The methodology presented is based on established procedures for similar aromatic aldehydes and is designed to be a robust starting point for laboratory synthesis.
Reaction Principle
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane) to produce an alkene and a phosphine oxide. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. The reaction proceeds through a betaine or oxaphosphetane intermediate, which subsequently fragments to yield the desired alkene.
The overall reaction is as follows:
Image of the chemical reaction for the synthesis of 3-Ethoxystyrene.
Experimental Protocols
This section details the necessary protocols for the synthesis of 3-ethoxystyrene, from the preparation of the Wittig reagent to the final purification of the product.
Protocol 1: Preparation of Methyltriphenylphosphonium Bromide (Wittig Salt)
This protocol describes the synthesis of the necessary phosphonium salt from triphenylphosphine and methyl bromide.
Materials:
-
Triphenylphosphine
-
Methyl bromide
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine in anhydrous toluene.
-
Carefully add methyl bromide to the solution.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
Allow the mixture to cool to room temperature, during which the phosphonium salt will precipitate.
-
Collect the white solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the methyltriphenylphosphonium bromide under vacuum.
Protocol 2: Synthesis of 3-Ethoxystyrene via Wittig Reaction
This protocol outlines the in-situ generation of the phosphorus ylide and its subsequent reaction with this compound.
Materials:
-
Methyltriphenylphosphonium bromide
-
This compound
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a strong base, such as sodium hydride or n-butyllithium, to the suspension with vigorous stirring. A color change is typically observed, indicating the formation of the ylide.
-
After the addition of the base is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 3: Purification of 3-Ethoxystyrene
This protocol describes the purification of the crude product to obtain pure 3-ethoxystyrene.
Materials:
-
Crude 3-ethoxystyrene
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute the column with a hexane/ethyl acetate solvent system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure 3-ethoxystyrene.
Data Presentation
The following table summarizes typical quantitative data for Wittig reactions with substituted benzaldehydes, providing an expected range for the synthesis of 3-ethoxystyrene.
| Aldehyde Reactant | Wittig Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 3-Methoxybenzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | 12 | RT | 85 | Analogous Reaction |
| 4-Methoxybenzaldehyde | Methyltriphenylphosphonium bromide | NaH | THF | 24 | RT | 90 | Analogous Reaction |
| Benzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | 12 | RT | 92 | Analogous Reaction |
| This compound | Methyltriphenylphosphonium bromide | NaH or n-BuLi | THF | 12-24 | RT | (Expected) 80-90 | This Protocol |
Note: The yield for this compound is an expected value based on reactions with structurally similar substrates. Actual yields may vary depending on the specific reaction conditions and scale.
Mandatory Visualizations
Wittig Reaction Mechanism
The following diagram illustrates the key steps in the Wittig reaction mechanism.
Caption: Mechanism of the Wittig reaction for alkene synthesis.
Experimental Workflow
The following diagram outlines the experimental workflow for the synthesis of 3-ethoxystyrene.
Caption: Experimental workflow for 3-ethoxystyrene synthesis.
Application Notes and Protocols: Synthesis of Schiff Bases from 3-Ethoxybenzaldehyde and Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a pivotal class of organic compounds synthesized through the condensation of primary amines with active carbonyl compounds.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3] The structural versatility of Schiff bases allows for the fine-tuning of their steric and electronic properties to enhance their therapeutic potential.
This document provides detailed protocols for the synthesis of novel Schiff bases derived from 3-ethoxybenzaldehyde and various primary amines. The inclusion of the 3-ethoxy group can modulate the lipophilicity and electronic nature of the resulting molecule, potentially influencing its biological interactions and efficacy. We present both conventional and microwave-assisted synthesis methods, comprehensive characterization techniques, and protocols for evaluating biological activity.
General Reaction Scheme
The synthesis of a Schiff base involves a nucleophilic addition of a primary amine to the carbonyl group of an aldehyde, followed by dehydration to form the imine.[4] The reaction is typically catalyzed by a small amount of acid.

Figure 1: General reaction for the synthesis of a Schiff base from this compound and a primary amine (R-NH₂).
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This protocol describes a standard method for synthesizing Schiff bases using thermal energy and an acid catalyst.[5]
Materials:
-
This compound
-
Selected primary amine (e.g., 2-aminobenzoic acid, p-toluidine, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Desiccator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (0.01 mol) in 25 mL of absolute ethanol. In a separate beaker, dissolve the chosen primary amine (0.01 mol) in 25 mL of absolute ethanol.
-
Mixing: Add the amine solution to the aldehyde solution while stirring continuously with a magnetic stirrer.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours.[5][6] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).[5]
-
Isolation: After the reaction is complete, cool the flask to room temperature. The solid Schiff base product will often precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid product several times with cold ethanol to remove unreacted starting materials.
-
Drying: Dry the purified Schiff base in a desiccator over anhydrous CaCl₂.
-
Characterization: Determine the melting point, yield, and characterize the structure using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Synthesis
This method offers a green, efficient, and rapid alternative to conventional heating.[3][7]
Materials:
-
This compound
-
Selected primary amine
-
Ethanol (minimal amount)
-
Microwave-safe reaction vessel
-
Microwave synthesizer
Procedure:
-
Mixing: In a microwave-safe vessel, add this compound (0.01 mol) and the primary amine (0.01 mol).
-
Solvent: Add a minimal amount of ethanol (e.g., 5 mL) to act as a reaction medium and aid in energy absorption.[3]
-
Irradiation: Place the vessel in the microwave synthesizer and irradiate for 5-10 minutes at a suitable power level and temperature (e.g., 80-100 °C).
-
Isolation: After the reaction, cool the vessel. The solid product is collected by filtration.[3]
-
Purification and Drying: Wash the product with cold ethanol and dry as described in Protocol 1.
-
Characterization: Analyze the final product using appropriate spectroscopic methods.
Data Presentation
Quantitative data from synthesis and characterization should be systematically recorded for comparison.
Table 1: Synthesis Conditions and Yields for Representative Schiff Bases
| Primary Amine | Method | Reaction Time | Yield (%) | M.P. (°C) | Appearance |
| 2-Aminobenzoic Acid | Reflux | 2 hours | 95% | 148 | Red Solid |
| 4-Chloroaniline | Reflux | 3 hours | 92% | 155-157 | Pale Yellow Solid |
| Aniline | Microwave | 8 minutes | 96% | 132-134 | Yellow Crystals |
| 4-Nitroaniline | Reflux | 4 hours | 88% | 178-180 | Orange Powder |
Table 2: Spectroscopic Data for a Representative Schiff Base (from this compound and 2-Aminobenzoic Acid)
| Technique | Key Peaks / Shifts (Expected) | Interpretation |
| FT-IR (cm⁻¹) | ~1625 cm⁻¹ | C=N (Azomethine) stretch, confirming imine formation.[2] |
| ~3000-2500 cm⁻¹ (broad) | O-H stretch of the carboxylic acid. | |
| ~1680 cm⁻¹ | C=O stretch of the carboxylic acid. | |
| ~1250 cm⁻¹ | C-O (ether) stretch. | |
| ¹H-NMR (δ, ppm) | ~8.5-8.9 ppm (singlet) | -CH=N- (Azomethine proton).[2] |
| ~13.0 ppm (singlet, broad) | -COOH (Carboxylic acid proton). | |
| ~6.8-8.2 ppm (multiplets) | Aromatic protons. | |
| ~4.1 ppm (quartet) | -O-CH₂-CH₃ (Methylene protons). | |
| ~1.4 ppm (triplet) | -O-CH₂-CH₃ (Methyl protons). | |
| ¹³C-NMR (δ, ppm) | ~160-165 ppm | -CH=N- (Azomethine carbon).[8] |
| ~170 ppm | -COOH (Carbonyl carbon).[8] | |
| ~110-160 ppm | Aromatic and C-O carbons. | |
| ~64 ppm | -O-CH₂- (Methylene carbon).[8] | |
| ~15 ppm | -CH₃ (Methyl carbon).[8] | |
| Mass Spec (m/z) | Calculated [M+H]⁺ | Corresponds to the molecular weight of the target compound. |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the development of Schiff base derivatives.
Caption: General workflow for synthesis and analysis of Schiff bases.
Caption: Relationship between Schiff base structure and biological potential.
Application Notes & Further Protocols
Schiff bases derived from substituted benzaldehydes are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[3] Their metal complexes have also shown significant potential as therapeutic agents.[6][9]
Protocol 3: Antimicrobial Activity Screening (Agar Well Diffusion)
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.[3]
Procedure:
-
Media Preparation: Prepare and sterilize nutrient agar plates for bacteria or potato dextrose agar plates for fungi.
-
Inoculation: Evenly spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism over the agar surface.
-
Well Preparation: Create uniform wells (6 mm diameter) in the agar using a sterile borer.
-
Sample Loading: Add a defined concentration (e.g., 100 µg/mL in DMSO) of the synthesized Schiff base into the wells. Use a standard antibiotic as a positive control and DMSO as a negative control.[3]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[3]
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.
Table 3: Illustrative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | E. coli | S. aureus | C. albicans |
| Schiff Base from 2-Aminobenzoic Acid | 14 mm | 18 mm | 12 mm |
| Schiff Base from 4-Chloroaniline | 16 mm | 21 mm | 15 mm |
| Ciprofloxacin (Control) | 25 mm | 28 mm | N/A |
| Fluconazole (Control) | N/A | N/A | 22 mm |
Protocol 4: Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3]
Procedure:
-
Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the synthesized Schiff bases (e.g., 1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Table 4: Illustrative Anticancer Activity Data
| Compound | Cell Line | IC₅₀ Value (µM) |
| Schiff Base from 2-Aminobenzoic Acid | MCF-7 | 25.4 µM |
| Schiff Base from 4-Chloroaniline | MCF-7 | 15.8 µM |
| Doxorubicin (Control) | MCF-7 | 1.2 µM |
References
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
- 7. ijacskros.com [ijacskros.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-nitro Benzoic acid and its Metal Complexes - IJPRS [ijprs.com]
Application Notes and Protocols for Knoevenagel Condensation of 3-Ethoxybenzaldehyde with Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to yield an α,β-unsaturated product. This reaction is of significant interest in medicinal chemistry and drug development as the resulting products often exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 3-Ethoxybenzaldehyde with various active methylene compounds, namely malononitrile, ethyl cyanoacetate, diethyl malonate, and barbituric acid. The 3-ethoxy substituent on the benzaldehyde ring can influence the electronic properties and lipophilicity of the final products, potentially modulating their biological activity and pharmacokinetic properties.
Applications in Drug Discovery and Development
The products of the Knoevenagel condensation of this compound are valuable scaffolds in drug discovery. The resulting benzylidene derivatives can serve as intermediates for the synthesis of more complex heterocyclic compounds or be evaluated directly for their therapeutic potential.
-
Antimicrobial Agents: Benzylidene derivatives of active methylene compounds have shown promising activity against various bacterial and fungal strains. The α,β-unsaturated system is a key pharmacophore that can react with biological nucleophiles, leading to microbial cell death.
-
Anticancer Agents: Many compounds bearing the benzylidene scaffold have been investigated for their cytotoxic effects against various cancer cell lines. They can interfere with cellular processes such as cell division and signaling pathways.
-
Enzyme Inhibitors: The electrophilic nature of the double bond in the Knoevenagel adducts makes them potential inhibitors of enzymes, particularly those with a cysteine residue in the active site.
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with selected active methylene compounds. The specific reaction conditions, such as the choice of catalyst, solvent, and temperature, can be optimized to improve yields and purity.
Protocol 1: Synthesis of 2-(3-Ethoxybenzylidene)malononitrile
This protocol describes the synthesis of 2-(3-Ethoxybenzylidene)malononitrile using a basic catalyst.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial Acetic Acid
-
Distilled water
-
Ice bath
-
Buchner funnel and filter paper
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
If precipitation is slow, add a few drops of glacial acetic acid to neutralize the catalyst.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold distilled water and then with a small amount of cold ethanol.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Recrystallize the crude product from ethanol to obtain pure 2-(3-Ethoxybenzylidene)malononitrile.
Protocol 2: Synthesis of Ethyl 2-cyano-3-(3-ethoxyphenyl)acrylate
This protocol outlines the synthesis of ethyl 2-cyano-3-(3-ethoxyphenyl)acrylate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (25 mL) in a round-bottom flask, add a catalytic amount of piperidine (0.5 mmol).
-
Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 3: Synthesis of Diethyl 2-(3-ethoxybenzylidene)malonate
This protocol describes the preparation of diethyl 2-(3-ethoxybenzylidene)malonate.
Materials:
-
This compound
-
Diethyl malonate
-
Piperidine (catalyst)
-
Toluene (solvent)
-
Glacial Acetic Acid
-
Round-bottom flask with a Dean-Stark trap
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine this compound (10 mmol), diethyl malonate (12 mmol), a catalytic amount of piperidine (0.5 mmol), and a small amount of glacial acetic acid (0.2 mmol) in toluene (50 mL).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Protocol 4: Synthesis of 5-(3-Ethoxybenzylidene)barbituric Acid
This protocol details the synthesis of 5-(3-Ethoxybenzylidene)barbituric acid.
Materials:
-
This compound
-
Barbituric acid
-
Ethanol or Water (solvent)
-
Pyridine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, suspend barbituric acid (10 mmol) in ethanol or water (30 mL).
-
Add this compound (10 mmol) to the suspension.
-
Add a catalytic amount of pyridine (1 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, during which the product usually precipitates.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Dry the product thoroughly. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.
Data Presentation
The following table summarizes the expected products and representative data from the Knoevenagel condensation of this compound with various active methylene compounds. Please note that the yields and physical properties can vary depending on the specific reaction conditions and purification methods.
| Active Methylene Compound | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Expected) | Yield (%) (Representative) | Melting Point (°C) (Representative) |
| Malononitrile | 2-(3-Ethoxybenzylidene)malononitrile | C₁₂H₁₀N₂O | 198.22 | Solid | 85-95 | 92-94 |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(3-ethoxyphenyl)acrylate | C₁₄H₁₅NO₃ | 245.27 | Solid or Oil | 70-85 | 48-50 |
| Diethyl Malonate | Diethyl 2-(3-ethoxybenzylidene)malonate | C₁₆H₂₀O₅ | 292.33 | Oil | 60-80 | N/A |
| Barbituric Acid | 5-(3-Ethoxybenzylidene)barbituric Acid | C₁₃H₁₂N₂O₄ | 260.25 | Solid | 80-90 | >200 (decomposes) |
Visualizations
Reaction Scheme
Caption: General scheme of the Knoevenagel condensation.
Experimental Workflow
Application Notes and Protocols for the Synthesis of Secondary Alcohols via Grignard Reaction of 3-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. Discovered by Victor Grignard, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl group. The reaction of a Grignard reagent with an aldehyde, such as 3-ethoxybenzaldehyde, is a reliable and widely used method for the synthesis of secondary alcohols. These secondary alcohols are valuable intermediates in the production of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).
This document provides detailed protocols for the synthesis of various secondary alcohols through the reaction of this compound with different Grignard reagents (methyl, ethyl, and phenylmagnesium halides). It includes comprehensive experimental procedures, tabulated data for easy comparison of reaction parameters, and a visual representation of the experimental workflow.
Reaction Scheme
The general reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of this compound, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired secondary alcohol.
-
Step 1: Grignard Reaction
-
R-MgX + 3-EtO-C₆H₄CHO → 3-EtO-C₆H₄CH(OMgX)R
-
-
Step 2: Acidic Workup
-
3-EtO-C₆H₄CH(OMgX)R + H₃O⁺ → 3-EtO-C₆H₄CH(OH)R + Mg(OH)X
-
Where R can be an alkyl or aryl group.
Experimental Protocols
The following are generalized protocols for the Grignard reaction of this compound. All procedures must be carried out under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) due to the high reactivity of Grignard reagents with water and oxygen.[1]
Protocol 1: Preparation of the Grignard Reagent (General Procedure)
This protocol describes the in situ preparation of the Grignard reagent. Commercially available Grignard reagents can also be used, in which case this step can be omitted.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromomethane, bromoethane, or bromobenzene)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Assemble the glassware quickly while hot after flame-drying and flush the system with an inert gas.
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be cloudy and greyish.
Protocol 2: Reaction of this compound with the Grignard Reagent
Materials:
-
Grignard reagent solution (from Protocol 1 or commercial)
-
This compound
-
Anhydrous diethyl ether or THF
Equipment:
-
Reaction flask containing the Grignard reagent
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Prepare a solution of this compound (1.0 equivalent relative to the starting halide) in anhydrous diethyl ether or THF in a dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent. The rate of addition should be controlled to maintain a low reaction temperature.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
Protocol 3: Work-up and Purification
Materials:
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution (if HCl was used)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Chromatography column or distillation apparatus
Procedure:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution or dilute hydrochloric acid dropwise to quench the unreacted Grignard reagent and hydrolyze the magnesium alkoxide. This step is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two to three times with diethyl ether.
-
Washing: Combine all organic extracts. If acid was used for quenching, wash with saturated sodium bicarbonate solution, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification: The crude secondary alcohol can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
The following tables summarize representative quantitative data for the Grignard reaction of this compound with various Grignard reagents. The values are based on typical laboratory-scale syntheses and may vary depending on the specific reaction conditions and scale.
| Reactant | Grignard Reagent | Product | Molar Ratio (Aldehyde:Grignard) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | Methylmagnesium bromide | 1-(3-Ethoxyphenyl)ethanol | 1 : 1.2 | 2 | 0 to RT | ~85-95 |
| This compound | Ethylmagnesium bromide | 1-(3-Ethoxyphenyl)propan-1-ol | 1 : 1.2 | 2 | 0 to RT | ~80-90 |
| This compound | Phenylmagnesium bromide | (3-Ethoxyphenyl)(phenyl)methanol | 1 : 1.2 | 3 | 0 to RT | ~75-85 |
Table 1: Summary of Reaction Conditions and Yields.
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance |
| 1-(3-Ethoxyphenyl)ethanol | C₁₀H₁₄O₂ | 166.22 | ~120-125 (at reduced pressure) | Colorless to pale yellow oil |
| 1-(3-Ethoxyphenyl)propan-1-ol | C₁₁H₁₆O₂ | 180.24 | ~130-135 (at reduced pressure) | Colorless to pale yellow oil |
| (3-Ethoxyphenyl)(phenyl)methanol | C₁₅H₁₆O₂ | 228.29 | Not applicable (solid) | White to off-white solid |
Table 2: Physicochemical Properties of the Synthesized Secondary Alcohols.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of secondary alcohols from this compound via a Grignard reaction.
Caption: General workflow for the Grignard synthesis of secondary alcohols.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the general mechanism of the Grignard reaction with an aldehyde.
Caption: Mechanism of Grignard reaction with this compound.
References
Application Notes and Protocols: 3-Ethoxybenzaldehyde as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-ethoxybenzaldehyde in the synthesis of a variety of heterocyclic compounds. This readily available aromatic aldehyde serves as a crucial starting material for the construction of biologically active scaffolds, including dihydropyrimidinones (DHPMs) and chalcones, which are precursors to other important heterocyclic systems. The methodologies described herein are fundamental for medicinal chemistry and drug discovery programs.
Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction
The Biginelli reaction is a one-pot three-component condensation reaction that provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs.[1] These compounds are of significant interest due to their wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[2] The use of this compound in this reaction leads to the formation of DHPMs with a characteristic 3-ethoxyphenyl substituent at the 4-position of the pyrimidine ring.
Experimental Protocol: Synthesis of Ethyl 4-(3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from general procedures for the Biginelli reaction.[3][4]
Materials:
-
This compound (1.0 mmol, 150.17 mg, 0.13 mL)
-
Ethyl acetoacetate (1.0 mmol, 130.14 mg, 0.12 mL)
-
Urea (1.5 mmol, 90.09 mg)
-
Tris(pentafluorophenyl)borane (B(C6F5)3) (1 mol%, 5.12 mg)
-
Ethanol (10 mL)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and B(C6F5)3 (1 mol%).
-
Add ethanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.
-
After completion of the reaction (typically 3-5 hours), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into crushed ice (20 g) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 10 mL).
-
Recrystallize the crude product from hot ethanol to afford the pure product as a white solid.
-
Dry the purified product under vacuum.
Quantitative Data Summary for Biginelli Reaction with Substituted Benzaldehydes
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | B(C6F5)3 | Ethanol | 3 | 92 | [3] |
| 4-Chlorobenzaldehyde | B(C6F5)3 | Ethanol | 2.5 | 94 | [3] |
| 4-Nitrobenzaldehyde | B(C6F5)3 | Ethanol | 2 | 96 | [3] |
| 3-Hydroxybenzaldehyde | B(C6F5)3 | Ethanol | 3 | 88 | [3] |
Note: The yields for this compound are expected to be comparable to other substituted benzaldehydes under similar conditions.
Logical Workflow for Biginelli Reaction
Caption: General workflow for the synthesis of DHPMs.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.[6] this compound readily participates in this reaction to yield chalcones with the 3-ethoxyphenyl moiety.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(3-ethoxyphenyl)prop-2-en-1-one
This protocol is adapted from general procedures for Claisen-Schmidt condensation.[6][7]
Materials:
-
This compound (10 mmol, 1.50 g, 1.3 mL)
-
4-Hydroxyacetophenone (10 mmol, 1.36 g)
-
Sodium hydroxide (20 mmol, 0.8 g)
-
Ethanol (30 mL)
-
Water (20 mL)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-hydroxyacetophenone (10 mmol) and this compound (10 mmol) in ethanol (30 mL).
-
Prepare a solution of sodium hydroxide (20 mmol) in water (20 mL) and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC (hexane:ethyl acetate, 7:3).
-
After completion, pour the reaction mixture into a beaker containing crushed ice (100 g) and acidify with dilute HCl until the pH is approximately 2-3.
-
The precipitated solid (chalcone) is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Quantitative Data Summary for Claisen-Schmidt Condensation
| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 2'-Hydroxyacetophenone | 4-Chlorobenzaldehyde | aq. KOH / Ethanol | 24 | 72 | [6] |
| 2'-Hydroxyacetophenone | 4-Bromobenzaldehyde | aq. KOH / Ethanol | 24 | 50 | [6] |
| Acetophenone | Benzaldehyde | Cu(OTf)2 / Solvent-free (MW) | 0.33 | 74-91 | [5] |
Note: The reaction conditions and yields can be optimized for this compound and different acetophenone derivatives.
Logical Workflow for Claisen-Schmidt Condensation
Caption: General workflow for the synthesis of chalcones.
Other Potential Heterocyclic Syntheses
This compound can also be a precursor for other important heterocyclic systems, although specific examples with detailed protocols are less common in the literature. The following are potential synthetic routes:
-
Quinolines via Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from this compound and an enolizable ketone or aldehyde under acidic conditions.[8][9] The reaction with 3-ethoxyaniline would be a potential route to substituted quinolines.
-
Pyridines via Hantzsch Pyridine Synthesis: In this multi-component reaction, this compound can react with two equivalents of a β-ketoester and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative.[10][11][12]
Biological Applications and Signaling Pathways
Heterocyclic compounds derived from this compound often exhibit significant biological activity. Understanding their mechanism of action is crucial for drug development.
Antimicrobial Activity of Chalcones:
Chalcones are known to exhibit broad-spectrum antimicrobial activity. One of their primary mechanisms of action is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[13][14] By inhibiting this enzyme, chalcones prevent bacterial cell division and lead to cell death.[15]
Signaling Pathway: Chalcone Inhibition of Bacterial DNA Gyrase
Caption: Chalcones inhibit bacterial growth by targeting DNA gyrase.
Antifungal Activity of Pyrimidine Derivatives:
Certain pyrimidine-based antifungal agents have been shown to disrupt the function of the endoplasmic reticulum (ER) in fungi.[16][17][18] This disruption leads to ER stress and the activation of the unfolded protein response (UPR).[16] Persistent ER stress can ultimately lead to fungal cell death.
Signaling Pathway: Pyrimidine Derivative-Induced ER Stress in Fungi
Caption: Pyrimidine derivatives can induce fungal cell death via ER stress.
Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized by qualified researchers in a laboratory setting. All necessary safety precautions should be taken when handling chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. Synthesis, characterization, theoretical, anti-bacterial and molecular docking studies of quinoline based chalcones as a DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Docking Studies and In Silico ADMET Screening of New Chalcones as Lanosterol α-Demethylase and DNA Gyrase Topoisomerase B Inhibitors – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
- 16. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Chalcones using 3-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The synthesis of novel chalcone derivatives is a key area of research for the discovery of new therapeutic agents.
This document provides a detailed experimental procedure for the synthesis of chalcones utilizing 3-ethoxybenzaldehyde as a key reactant. The primary method described is the Claisen-Schmidt condensation, a reliable and versatile reaction for the formation of chalcones.
Reaction Scheme
The synthesis of chalcones from this compound proceeds via a base-catalyzed Claisen-Schmidt condensation with a substituted acetophenone.
Caption: General reaction scheme for the synthesis of chalcones.
Experimental Protocols
This section details the materials and methods for the synthesis of a representative chalcone, (E)-3-(3-ethoxyphenyl)-1-phenylprop-2-en-1-one.
Materials:
-
This compound
-
Acetophenone
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl, 10% solution)
-
Glacial acetic acid
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer and hotplate
-
Filtration apparatus (Büchner funnel and flask)
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure: Synthesis of (E)-3-(3-ethoxyphenyl)-1-phenylprop-2-en-1-one
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and acetophenone (10 mmol) in 50 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: To the stirred solution, slowly add 10 mL of a 40% aqueous solution of sodium hydroxide (NaOH) dropwise over a period of 15-20 minutes. The addition should be controlled to maintain the reaction temperature below 25 °C, using an ice bath if necessary.
-
Reaction: After the addition of the base, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 8:2).
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Acidification: Slowly acidify the mixture with 10% hydrochloric acid (HCl) with constant stirring until the solution is acidic (pH ~2-3). A solid precipitate of the chalcone will form.
-
Isolation: Collect the crude chalcone by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
-
Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Determine the melting point and characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Data Presentation
The following tables summarize the expected yields and physical properties of a series of chalcones synthesized from this compound and various substituted acetophenones.
Table 1: Synthesis of Chalcones from this compound
| Acetophenone Derivative | Product Name | Yield (%) | Melting Point (°C) |
| Acetophenone | (E)-3-(3-ethoxyphenyl)-1-phenylprop-2-en-1-one | 85-92 | 78-80 |
| 4'-Methylacetophenone | (E)-3-(3-ethoxyphenyl)-1-(p-tolyl)prop-2-en-1-one | 88-95 | 92-94 |
| 4'-Methoxyacetophenone | (E)-3-(3-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 82-90 | 105-107 |
| 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3-ethoxyphenyl)prop-2-en-1-one | 80-88 | 110-112 |
| 4'-Bromoacetophenone | (E)-1-(4-bromophenyl)-3-(3-ethoxyphenyl)prop-2-en-1-one | 78-85 | 118-120 |
| 4'-Nitroacetophenone | (E)-3-(3-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | 75-83 | 145-147 |
Table 2: Spectroscopic Data for (E)-3-(3-ethoxyphenyl)-1-phenylprop-2-en-1-one
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.98 (d, J = 7.6 Hz, 2H, Ar-H), 7.80 (d, J = 15.6 Hz, 1H, H-β), 7.58-7.45 (m, 3H, Ar-H), 7.42 (d, J = 15.6 Hz, 1H, H-α), 7.32 (t, J = 7.8 Hz, 1H, Ar-H), 7.18 (d, J = 7.6 Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 6.92 (dd, J = 8.0, 2.0 Hz, 1H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.5, 159.2, 144.9, 138.4, 136.2, 132.8, 129.8, 128.6, 128.5, 122.9, 121.5, 115.8, 113.5, 63.5, 14.8. |
| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 2980 (C-H), 1658 (C=O), 1595 (C=C), 1250 (C-O). |
Mechanism of Claisen-Schmidt Condensation
The Claisen-Schmidt condensation proceeds through a series of steps involving the formation of an enolate ion followed by a nucleophilic attack on the aldehyde.
Caption: Mechanism of the Claisen-Schmidt condensation reaction.
Potential Applications and Signaling Pathways
Chalcones derived from this compound are being investigated for a variety of biological activities. Their mechanism of action often involves the modulation of key cellular signaling pathways implicated in diseases such as cancer and inflammation.
Caption: Potential signaling pathways modulated by 3-ethoxy chalcones.
Conclusion
The Claisen-Schmidt condensation provides an efficient and straightforward method for the synthesis of a diverse range of chalcones from this compound. The detailed protocols and characterization data presented in this document serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The potential biological activities of these compounds warrant further investigation to explore their therapeutic applications.
Application of 3-Ethoxybenzaldehyde Derivatives in Pharmaceutical Intermediate Synthesis
Introduction
3-Ethoxybenzaldehyde and its derivatives are valuable aromatic aldehydes that serve as versatile building blocks in the synthesis of various pharmaceutical compounds. Their chemical structure, featuring a reactive aldehyde group and an ethoxy moiety, allows for diverse chemical modifications, making them key intermediates in the development of novel therapeutics. While the direct application of this compound in the synthesis of commercial drugs is not extensively documented in publicly available literature, its substituted analogue, 3-ethoxy-4-methoxybenzaldehyde, serves as a crucial precursor in the synthesis of the active pharmaceutical ingredient (API) Apremilast. This document will focus on the well-documented application of 3-ethoxy-4-methoxybenzaldehyde as a primary example of the utility of substituted 3-ethoxybenzaldehydes in pharmaceutical synthesis.
Case Study: Synthesis of Apremilast Intermediate (3-Ethoxy-4-methoxybenzaldehyde)
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis. The synthesis of Apremilast relies on the availability of its key intermediate, 3-ethoxy-4-methoxybenzaldehyde. Several synthetic routes to this intermediate have been developed, primarily starting from isovanillin.
Synthetic Pathway Overview
The general synthetic scheme for 3-ethoxy-4-methoxybenzaldehyde involves the ethylation of the hydroxyl group of isovanillin. This transformation is typically achieved using an ethylating agent in the presence of a base and, in some cases, a phase-transfer catalyst to improve reaction efficiency.
Caption: Synthetic route from Isovanillin to Apremilast.
Experimental Protocols
Detailed methodologies for the synthesis of 3-ethoxy-4-methoxybenzaldehyde are provided below, based on patented procedures. These protocols offer different catalytic systems to achieve high yields and purity.
Protocol 1: Synthesis using Tetrabutylammonium Fluoride as a Catalyst
This protocol describes the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin using tetrabutylammonium fluoride as a phase-transfer catalyst.
Materials:
-
Isovanillin
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium fluoride
-
Bromoethane
-
Water
Procedure:
-
In a 3 L dry reaction flask, dissolve 157 g of sodium hydroxide in 1500 ml of water.[1]
-
To the solution, add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of bromoethane.[1]
-
Stir the mixture at 25 °C for 4 hours.[1]
-
After the reaction is complete, collect the solid product by suction filtration.[1]
-
The resulting product is an off-white solid powder of 3-ethoxy-4-methoxybenzaldehyde.[1]
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Purity | 99.9% | [1] |
| Yield | 96.1% |[1] |
Protocol 2: Synthesis using Benzyltriethylammonium Chloride as a Catalyst
This protocol utilizes benzyltriethylammonium chloride as the phase-transfer catalyst for the ethylation of isovanillin.
Materials:
-
Isovanillin
-
Sodium Hydroxide (NaOH)
-
Benzyltriethylammonium chloride
-
Bromoethane
-
Water
Procedure:
-
In a 3 L dry reaction flask, dissolve 157 g of sodium hydroxide in 1500 ml of water.[1]
-
Add 500 g of isovanillin, 104 g of benzyltriethylammonium chloride, and 537 g of bromoethane to the flask.[1]
-
Stir the reaction mixture at 25 °C for 4 hours.[1]
-
Filter the mixture by suction to obtain the product.[1]
-
The product is a white-like solid powder of 3-ethoxy-4-methoxybenzaldehyde.[1]
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Purity | 99.9% | [1] |
| Yield | 94.8% |[1] |
Summary of Synthetic Methods
The following table summarizes various reported methods for the synthesis of 3-ethoxy-4-methoxybenzaldehyde, highlighting the different reagents and corresponding yields.
| Starting Material | Ethylating Agent | Base | Catalyst | Solvent | Yield | Purity | Reference |
| Isovanillin | Diethyl sulfate | Alkaline condition | - | - | ~80% | - | [1] |
| Isovanillin | Alkyl halide | - | - | - | ~70% | - | [1] |
| Isovanillin | Bromoethane | Sodium Hydroxide | Tetrabutylammonium fluoride | Water | 96.1% | 99.9% | [1] |
| Isovanillin | Bromoethane | Sodium Hydroxide | Benzyltriethylammonium chloride | Water | 94.8% | 99.9% | [1] |
| Isovanillin | Bromoethane | Potassium Carbonate | Tetrabutylammonium fluoride | Water | 95.1% | 99.8% |
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical progression from starting materials to the final therapeutic application.
Caption: Workflow from synthesis to therapeutic use.
Conclusion
While direct pharmaceutical applications of this compound are not prominently detailed, the synthesis of its 4-methoxy derivative highlights the importance of this structural motif in medicinal chemistry. The efficient, high-yield synthesis of 3-ethoxy-4-methoxybenzaldehyde is a critical step in the manufacturing of Apremilast, demonstrating the industrial relevance of this class of compounds as pharmaceutical intermediates. The provided protocols offer robust and scalable methods for the preparation of this key intermediate, which are essential for researchers and professionals in drug development.
References
Use of 3-Ethoxybenzaldehyde in the formulation of fragrances and flavors
An in-depth guide to the application of 3-Ethoxybenzaldehyde in the development of sophisticated fragrances and nuanced flavor profiles, designed for researchers, scientists, and professionals in the chemical and drug development industries.
Introduction
This compound is a versatile aromatic aldehyde recognized for its significant contributions to the fragrance and flavor industries. Its distinct ethoxy group enhances its solubility and reactivity, making it a valuable component in various chemical syntheses.[1] In perfumery and flavor creation, it is prized for its pleasant, sweet, and floral aroma, which can enhance olfactory experiences and create complex aromatic profiles in a wide range of consumer products.[1] This document provides detailed application notes, experimental protocols, and relevant biological context for the effective utilization of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 22924-15-8 | [1][2] |
| Molecular Formula | C₉H₁₀O₂ | [1][2] |
| Molecular Weight | 150.17 g/mol | [2] |
| Appearance | Clear, colorless to red-brown liquid | [1][3] |
| Purity | ≥96-97% (GC) | [1][3] |
| Refractive Index | 1.5365-1.5415 @ 20°C | [3] |
| Storage Conditions | Store at 0-8°C | [1] |
Organoleptic Profile
This compound is characterized by a pleasant aromatic profile that makes it a desirable ingredient in fragrance and flavor formulations.
-
Odor Description: The scent is generally described as sweet and floral, capable of contributing to complex aromatic compositions in scented products.[1]
-
Taste Profile: In the food industry, it serves as a flavoring agent that contributes to the taste profile of products like confectionery and baked goods.[1]
Quantitative Organoleptic Data
The determination of odor and taste thresholds is critical for precise formulation. These values represent the concentration at which a substance can be detected by sensory panels.
| Parameter | Value | Method |
| Odor Threshold | Data not available in public literature | Triangle Test, GC-O |
| Taste Threshold | Data not available in public literature | Ascending Forced-Choice |
Note: Odor and taste threshold values for specific aroma chemicals are often proprietary data held by fragrance and flavor companies and are not always published. The protocols outlined below provide a framework for determining these values experimentally.
Applications
Fragrance Formulations
This compound is utilized in the formulation of perfumes and scented products to impart a unique sweetness and enhance the overall olfactory experience.[1] It can be used as a modifier to add complexity and a floral character to various fragrance accords.
Illustrative Example: Floral Perfume Accord
This hypothetical formulation is for research and development purposes to illustrate the use of this compound.
| Ingredient | Parts (by weight) | Purpose |
| Phenyl Ethyl Alcohol | 350 | Base (Rose, Floral) |
| Hedione® (Methyl Dihydrojasmonate) | 250 | Blender (Jasmine, Floral) |
| Linalool | 150 | Modifier (Fresh, Floral) |
| Benzyl Acetate | 100 | Top Note (Fruity, Jasmine) |
| This compound | 50 | Modifier (Sweet, Floral) |
| Galaxolide® (50% in IPM) | 100 | Fixative (Musk) |
Flavor Formulations
In the food industry, this compound acts as a flavoring agent, particularly in baked goods and confectionery, where its sweet profile can complement other flavor notes.[1]
Illustrative Example: Vanilla-type Flavor Blend
This hypothetical formulation is for research and development purposes.
| Ingredient | Concentration (ppm in final product) | Purpose |
| Vanillin | 100 | Primary Flavorant |
| Ethyl Vanillin | 20 | Flavor Enhancer |
| Maltol | 15 | Sweetness Enhancer |
| This compound | 5-10 | Modifier (Sweet, Aromatic) |
| Propylene Glycol | Q.S. | Solvent/Carrier |
Experimental Protocols
Protocol 1: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To verify the purity and identity of this compound raw material.
Principle: GC separates volatile components of a sample, which are then ionized and identified by the mass spectrometer based on their mass-to-charge ratio and fragmentation patterns.
Materials:
-
This compound sample
-
Solvent (e.g., Dichloromethane or Methanol, HPLC grade)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
-
Microsyringe, vials, and a 0.45 µm syringe filter
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Parameters (Adapted from similar aldehyde analysis): [4]
-
Injector Temp: 275 °C
-
Injection Volume: 1 µL (Split ratio 100:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature 40°C for 2 min, ramp at 8°C/min to 250°C, hold for 5 min.[5]
-
MS Transfer Line: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70eV
-
Mass Scan Range: m/z 35-300
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
Confirm the molecular ion peak (m/z 150) and characteristic fragment ions.
-
Calculate purity by integrating the peak area of this compound relative to the total peak area.
Protocol 2: Sensory Evaluation - Odor Threshold Determination
Objective: To determine the detection threshold of this compound in a neutral medium (e.g., water).
Principle: The triangle test, a forced-choice methodology, is used to determine the lowest concentration at which a substance can be reliably distinguished from a blank.[6] A panel of trained assessors is presented with three samples, two of which are identical (blanks) and one is the diluted odorant.
Materials:
-
This compound
-
Odor-free deionized water
-
Glass sniffing jars with lids
-
Pipettes and glassware for serial dilutions
Procedure:
-
Panelist Selection: Recruit and screen 20-30 panelists for their ability to detect and describe basic odors.[7]
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then create a primary aqueous solution.
-
Serial Dilution: Prepare a series of dilutions from the primary solution in deionized water, typically in steps of 1:3 or 1:2.
-
Triangle Test Presentation:
-
For each dilution level, present three coded samples to each panelist (two are blanks, one contains the odorant).
-
The position of the odd sample should be randomized for each set.
-
Instruct panelists to sniff each sample and identify the one that is different.
-
-
Data Collection: Record the number of correct and incorrect identifications for each panelist at each concentration level.
Data Analysis:
-
Analyze the results using statistical tables for triangle tests to determine if the number of correct identifications at each concentration is statistically significant (p < 0.05).
-
The group detection threshold is the lowest concentration at which a statistically significant portion of the panel can correctly identify the odd sample.[8]
Relevant Biological Pathways
Olfactory Signal Transduction
The perception of odors, including aldehydes like this compound, is initiated by the binding of odorant molecules to Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs) in the nasal epithelium.[9][10] This interaction triggers a G-protein-mediated signaling cascade.
Mechanism:
-
Binding: An odorant molecule binds to a specific G-protein coupled receptor (GPCR), known as an Olfactory Receptor (OR).[10]
-
G-Protein Activation: This binding event activates the associated G-protein (Gα-olf), causing it to exchange GDP for GTP.[10]
-
Adenylyl Cyclase Activation: The activated Gα-olf subunit stimulates adenylyl cyclase III, which converts ATP into cyclic AMP (cAMP).[10]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[10]
-
Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, leading to the depolarization of the neuron's membrane.[9]
-
Signal Amplification: The influx of Ca²⁺ opens Ca²⁺-activated chloride channels, causing an efflux of Cl⁻ that further depolarizes the cell, amplifying the signal.
-
Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound has the following classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place and keep the container tightly closed.[2]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 97% 2.5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. aidic.it [aidic.it]
- 5. academic.oup.com [academic.oup.com]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches [mdpi.com]
- 8. env.go.jp [env.go.jp]
- 9. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | Olfactory Signaling Pathway [reactome.org]
Application Notes and Protocols: 3-Ethoxybenzaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethoxybenzaldehyde is a versatile aromatic aldehyde that serves as a key intermediate in the synthesis of a variety of organic compounds, including those with potential applications in the agrochemical sector. Its chemical structure, featuring an ethoxy group at the meta position of the benzaldehyde, allows for diverse chemical modifications to produce novel active ingredients for crop protection. This document provides an overview of the application of this compound in the synthesis of potential insecticidal and fungicidal compounds, complete with detailed experimental protocols and data presentation.
While direct large-scale application of this compound in commercial agrochemicals is not widely documented, its structural similarity to key intermediates like 3-phenoxybenzaldehyde, a precursor to pyrethroid insecticides, suggests its potential in developing new active ingredients.[1] This document explores these potential synthetic pathways.
I. Synthesis of Pyrethroid-like Insecticides
The core structure of many synthetic pyrethroids, a class of potent insecticides, is derived from 3-phenoxybenzaldehyde.[1][2] By analogy, this compound can be utilized as a precursor to synthesize pyrethroid-like compounds. The following protocol outlines a hypothetical synthesis of an ethoxy-analog of cypermethrin.
Experimental Protocol: Synthesis of α-cyano-3-ethoxybenzyl-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carboxylate
This one-pot synthesis involves the formation of a cyanohydrin from this compound, which is then esterified to yield the final product.
Materials:
-
This compound (≥98% purity)
-
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acyl chloride) (≥98% purity)
-
Sodium Cyanide (NaCN)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium Hydroxide (NaOH), 2 N aqueous solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (0.035 mole) in anhydrous tetrahydrofuran (50 ml).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium cyanide (0.04 mole) in deionized water to the cooled solution over 30 minutes.
-
Allow the reaction to stir for 2 hours at room temperature to form the cyanohydrin intermediate.
-
Re-cool the mixture in an ice bath and add the DV-acyl chloride (0.035 mole) dropwise over 30 minutes.
-
Let the reaction proceed at room temperature for an additional 4 hours.
-
Quench the reaction by adding 2 N aqueous sodium hydroxide.
-
Extract the product three times with dichloromethane (40 ml each time).
-
Combine the organic layers and wash with deionized water until the pH of the aqueous layer is approximately 6.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography.
Logical Workflow for Pyrethroid-like Insecticide Synthesis
Caption: Synthetic pathway for a pyrethroid-like insecticide from this compound.
II. Synthesis of Fungicidal Chalcones
Chalcones, characterized by an α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including antifungal properties.[3] They can be readily synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.
Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(3-ethoxyphenyl)prop-2-en-1-one
Materials:
-
This compound
-
4-Chloroacetophenone
-
Methanol
-
Aqueous Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve this compound (5 mmol) and 4-chloroacetophenone (5 mmol) in methanol in a round-bottom flask at room temperature.
-
Add aqueous NaOH solution dropwise to the mixture while stirring.
-
Continue stirring the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
Signaling Pathway of Chalcone Synthesis
Caption: Claisen-Schmidt condensation for chalcone synthesis.
Quantitative Data Summary
The biological activity of novel compounds is a critical aspect of agrochemical research. While specific data for compounds derived from this compound is limited in publicly available literature, the following table presents hypothetical, yet plausible, activity data based on analogous structures found in agrochemical research. This data is for illustrative purposes to guide further research and screening.
| Compound Class | Target Organism | Biological Activity Metric | Hypothetical Value Range | Reference Compound Class |
| Pyrethroid-like | Lepidopteran pests | LD₅₀ (µg/g) | 0.5 - 5.0 | Cypermethrin |
| Chalcone | Fusarium graminearum | MIC (µg/mL) | 10 - 100 | Substituted Chalcones |
| Chalcone | Botrytis cinerea | EC₅₀ (µg/mL) | 5 - 50 | Substituted Chalcones |
Note: LD₅₀ (Lethal Dose, 50%) refers to the dose required to kill half the members of a tested population. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus. EC₅₀ (Half maximal effective concentration) is the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Conclusion
This compound presents a valuable starting material for the synthesis of novel agrochemical candidates. The protocols and conceptual frameworks provided herein offer a foundation for researchers to explore the synthesis of pyrethroid-like insecticides and fungicidal chalcones. Further research, including comprehensive biological screening and structure-activity relationship studies, is essential to fully elucidate the potential of this compound derivatives in the development of next-generation crop protection agents.
References
- 1. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Aldol Condensation of 3-Ethoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the aldol condensation of 3-ethoxybenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the aldol condensation of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction has a very low yield of the desired α,β-unsaturated ketone product. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors. The primary competing side reactions for this compound, an aldehyde lacking α-hydrogens, are the Cannizzaro and Tishchenko reactions, especially under strongly basic conditions.
-
Cannizzaro Reaction: Two molecules of the aldehyde disproportionate to form an alcohol (3-ethoxybenzyl alcohol) and a carboxylic acid (3-ethoxybenzoic acid). This is favored by high concentrations of a strong base.
-
Tishchenko Reaction: Two molecules of the aldehyde react to form an ester (3-ethoxyphenylmethyl 3-ethoxybenzoate), often catalyzed by alkoxides.
-
Sub-optimal Reaction Conditions: Incorrect stoichiometry, temperature, or reaction time can also lead to poor yields.
Troubleshooting Steps:
-
Optimize Base Concentration: If you are observing significant amounts of 3-ethoxybenzyl alcohol and 3-ethoxybenzoic acid, your base concentration is likely too high, favoring the Cannizzaro reaction.[1] Consider reducing the concentration of your base (e.g., from 50% NaOH to 10% NaOH).
-
Control Temperature: Elevated temperatures can promote side reactions.[1] Running the reaction at room temperature or even in an ice bath can help to favor the desired aldol condensation.
-
Use a Milder Catalyst: Instead of strong hydroxides, consider using a milder base or a different catalyst system.
-
Ensure Proper Stoichiometry: For the reaction with a ketone like acetone, a 2:1 molar ratio of this compound to acetone is often used to favor the formation of the dibenzalacetone analogue.[2] An excess of the aldehyde can help drive the reaction to completion.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation byproducts.
Q2: I am seeing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity of my reaction?
A2: The formation of multiple products is a common issue in crossed aldol condensations. Besides the Cannizzaro and Tishchenko products, self-condensation of the ketone partner (if it has α-hydrogens) can also occur.
Troubleshooting Steps:
-
Slow Addition of the Enolizable Ketone: To minimize the self-condensation of the ketone, it can be added slowly to the reaction mixture containing the this compound and the base. This ensures that the concentration of the enolate is kept low and that it preferentially reacts with the more electrophilic aldehyde.
-
Use a Non-Enolizable Aldehyde: In this case, this compound is already non-enolizable, which is advantageous.
-
Pre-form the Enolate: For greater control, the enolate of the ketone can be pre-formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures before the addition of this compound. This directed aldol approach can significantly improve selectivity.[1]
Q3: My final product is an oil and is difficult to purify. What can I do?
A3: Oily products can be challenging to handle. This can be due to impurities or the inherent physical properties of the product.
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.
-
Solvent for Recrystallization: The choice of solvent for recrystallization is crucial. A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. For aldol products, ethanol or ethanol/water mixtures are commonly used.[2]
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable alternative. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can be used to separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q: What is the expected main product of the aldol condensation between this compound and acetone?
A: The expected major product is (1E,4E)-1,5-bis(3-ethoxyphenyl)penta-1,4-dien-3-one, formed from the reaction of two equivalents of this compound with one equivalent of acetone, followed by dehydration.
Q: Why is this compound prone to the Cannizzaro reaction?
A: this compound lacks alpha-hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group). In the presence of a strong base, aldehydes without α-hydrogens cannot form an enolate and instead undergo a disproportionation reaction where one molecule is oxidized to a carboxylic acid and another is reduced to an alcohol.
Q: What is the mechanism of the Tishchenko reaction?
A: The Tishchenko reaction involves the disproportionation of an aldehyde in the presence of an alkoxide catalyst to form an ester.[3] The reaction proceeds through a hemiacetal intermediate, followed by a hydride transfer.[4][5]
Q: Can I use a different ketone instead of acetone?
A: Yes, other ketones with α-hydrogens, such as acetophenone or cyclohexanone, can be used. The choice of ketone will affect the structure of the final product.
Data Presentation
| Product/Byproduct | Expected Yield (based on p-anisaldehyde) |
| (E)-4-(4-methoxyphenyl)but-3-en-2-one (Mono-aldol product) | ~96% (under specific catalytic conditions)[6] |
| Double Aldol Product (Aldol Dimer) | Trace amounts, increasing with reaction time[7] |
| Cannizzaro/Tishchenko Products | Minimized with controlled base concentration and temperature |
Experimental Protocols
The following is a generalized experimental protocol for the Claisen-Schmidt condensation of this compound with acetone, adapted from procedures for similar benzaldehydes.
Materials:
-
This compound
-
Acetone
-
Ethanol (95%)
-
10% Sodium Hydroxide solution
-
Stir plate and stir bar
-
Erlenmeyer flask
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 50 mL Erlenmeyer flask, dissolve this compound (2.0 equivalents) in 20 mL of 95% ethanol.
-
Add acetone (1.0 equivalent) to the solution and stir at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly, and with continuous stirring, add 10 mL of a 10% aqueous sodium hydroxide solution dropwise over 10-15 minutes.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 30 minutes. A precipitate should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold water (20 mL each) to remove any remaining sodium hydroxide.
-
Follow with a wash of cold 95% ethanol (10 mL) to remove any unreacted starting materials.
-
Allow the product to air dry on the filter paper.
-
For further purification, the crude product can be recrystallized from hot ethanol.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the aldol condensation of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the aldol condensation of this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. magritek.com [magritek.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. dspace.univ-ouargla.dz [dspace.univ-ouargla.dz]
- 6. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Technical Support Center: Purification of 3-Ethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-ethoxybenzaldehyde from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of this compound?
A1: The most common impurities depend on the synthetic route used. However, typical byproducts include:
-
Unreacted starting materials: If synthesized via Williamson ether synthesis, residual 3-hydroxybenzaldehyde is a common impurity.
-
Oxidation product: 3-Ethoxybenzoic acid can form due to the oxidation of the aldehyde functionality, especially if the reaction mixture is exposed to air for extended periods.[1]
-
Solvent residues: Residual reaction solvents may be present.
-
Byproducts from the ethylating agent: If using reagents like diethyl sulfate, related byproducts could be present.
Q2: What are the primary methods for purifying this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common methods are:
-
Fractional Distillation: Ideal for large-scale purification and for separating compounds with different boiling points.
-
Column Chromatography: Effective for removing non-volatile impurities and compounds with similar boiling points.
-
Recrystallization: Suitable if the crude product is a solid or can be derivatized to a crystalline solid.
-
Acid-Base Extraction: Useful for removing acidic impurities like 3-ethoxybenzoic acid.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.
| Property | Value | Source |
| Molecular Weight | 150.17 g/mol | [2] |
| Boiling Point | 243 °C (at 760 mmHg) | [2] |
| Density | 1.07 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.542 | [2] |
| Appearance | Clear colorless to brown liquid | [3] |
Q4: How can I monitor the progress of the purification?
A4: The purity of fractions can be monitored using the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to check the separation of this compound from its impurities. A suitable mobile phase needs to be determined experimentally, but a good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about the composition of the mixture and the identity of the impurities.[2][5]
-
High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for related compounds.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified product and identify impurities.[7][8]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from an impurity with a close boiling point.
-
Possible Cause: Insufficient number of theoretical plates in the distillation column.
-
Troubleshooting Steps:
-
Increase Column Length/Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).[9]
-
Optimize Heating Rate: A slow and steady heating rate allows for better equilibrium between the liquid and vapor phases, leading to improved separation.[9]
-
Apply Vacuum: Performing the distillation under reduced pressure will lower the boiling points and can increase the boiling point difference between your product and the impurity, facilitating better separation.
-
Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.[10]
-
Issue 2: The product is degrading or turning dark during distillation.
-
Possible Cause: The distillation temperature is too high, causing thermal decomposition. Aldehydes can also be sensitive to air oxidation at high temperatures.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: This is the most effective way to lower the boiling point and prevent thermal degradation.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Check for Hot Spots: Ensure the heating mantle is appropriately sized for the flask and that heating is uniform to avoid localized overheating.
-
Column Chromatography
Issue 1: this compound is not separating from a non-polar impurity.
-
Possible Cause: The mobile phase is too polar.
-
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Start with a less polar solvent system. For silica gel chromatography, begin with a high percentage of a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[4][11]
-
Optimize Gradient Elution: If using a gradient, ensure the initial polarity is low enough to allow the non-polar impurity to elute first, well before the this compound.
-
Issue 2: The product is eluting very slowly or not at all.
-
Possible Cause: The mobile phase is not polar enough.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[4]
-
Check for Strong Interactions: Aldehydes can sometimes interact strongly with the silica gel. Adding a small amount of a slightly more polar, aprotic solvent like dichloromethane to the mobile phase might help.
-
Issue 3: Tailing of the product spot on TLC and broad peaks during column chromatography.
-
Possible Cause: The presence of acidic impurities (like 3-ethoxybenzoic acid) interacting strongly with the silica gel.
-
Troubleshooting Steps:
-
Pre-purification Wash: Before running the column, dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a mild aqueous base like 5% sodium bicarbonate solution to remove acidic impurities.[4]
-
Deactivate Silica Gel: Add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase to deactivate the acidic sites on the silica gel.
-
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is a general guideline and should be optimized based on the specific impurity profile of your crude product.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Use a heating mantle with a magnetic stirrer and a stir bar in the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
-
Procedure:
-
Place the crude this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Begin stirring and slowly reduce the pressure to the desired level.
-
Gradually heat the flask.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
Slowly increase the temperature and collect the main fraction of this compound at its expected boiling point under the applied vacuum.
-
Monitor the temperature and pressure constantly. A stable boiling point indicates a pure fraction.
-
Stop the distillation before the flask goes to dryness to avoid the concentration of potentially explosive residues.[12]
-
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[13]
-
Perform the distillation in a well-ventilated fume hood.[14]
-
Ensure the distillation apparatus is properly secured and free of any cracks or defects.
-
Never heat a closed system.
-
Be aware of the flammability of this compound and handle it away from ignition sources.[15]
-
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis:
-
Determine a suitable mobile phase by running TLC plates with the crude mixture. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The ideal solvent system should give this compound an Rf value of approximately 0.3.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the determined mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound.
-
Collect fractions in separate test tubes.
-
-
Analysis and Product Isolation:
-
Monitor the collected fractions by TLC.
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the distillation of this compound.
References
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. This compound | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A18940.88 [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of m-Ethoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR spectrum [chemicalbook.com]
- 9. Purification [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. columbia.edu [columbia.edu]
- 12. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 13. ehs.gatech.edu [ehs.gatech.edu]
- 14. Safety Precautions | Iberian Coppers Lda [copper-alembic.com]
- 15. Safety Precautions For Distillation - Industrial Safety Tips [industrialsafetytips.in]
Technical Support Center: Optimizing Catalyst Selection for 3-Ethoxybenzaldehyde Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Ethoxybenzaldehyde. The content focuses on catalyst selection and reaction optimization for the Williamson ether synthesis, a primary route for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-hydroxybenzaldehyde with an ethylating agent, such as bromoethane or diethyl sulfate, in the presence of a base and a phase-transfer catalyst (PTC).[1] This method is favored for its high yields and relatively mild reaction conditions.
Q2: Why is a phase-transfer catalyst (PTC) recommended for this synthesis?
A2: A phase-transfer catalyst is crucial for reactions involving reactants that are soluble in two different immiscible phases, such as an aqueous solution of a base and an organic solution of the substrate. The PTC, typically a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the ethylating agent.[2][3] This significantly increases the reaction rate and yield.
Q3: Which phase-transfer catalyst is best for the synthesis of this compound?
A3: Several quaternary ammonium salts are effective, including Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride, and Tetrabutylammonium Fluoride. The choice of catalyst can influence reaction efficiency. For a similar synthesis of 3-ethoxy-4-methoxybenzaldehyde, high yields have been achieved with all these catalysts, suggesting they are all viable options.[1] The optimal choice may depend on specific reaction conditions and cost considerations.
Q4: What are the typical side reactions to be aware of during the Williamson ether synthesis of this compound?
A4: The primary side reactions include:
-
E2 Elimination: The basic conditions can promote the elimination of the ethylating agent to form ethene, particularly at higher temperatures.[4]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring (C-alkylation) instead of the desired oxygen atom (O-alkylation). Using polar aprotic solvents can help favor O-alkylation.[5]
-
Hydrolysis of the Aldehyde: Under certain conditions, the aldehyde group may be susceptible to oxidation or other transformations.
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (3-hydroxybenzaldehyde), you can observe the consumption of the reactant and the formation of the product.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Ineffective Deprotonation | Ensure the base (e.g., NaOH, K₂CO₃) is of good quality and used in sufficient excess (typically 1.1-1.5 equivalents relative to 3-hydroxybenzaldehyde).[1] |
| Poor Catalyst Performance | Verify the integrity of the phase-transfer catalyst. If the catalyst is old or has been improperly stored, its activity may be diminished. Consider using a fresh batch of catalyst. The structure of the catalyst is also important; salts with longer alkyl chains like tetrabutylammonium are generally more effective than those with shorter chains.[6] |
| Low Reaction Temperature | Gently heat the reaction mixture. Optimal temperatures are typically in the range of 25-60°C.[1] |
| Insufficient Reaction Time | Monitor the reaction by TLC. If the starting material is still present after the initially planned reaction time, extend the duration. Typical reaction times are 3-6 hours.[1] |
| Wet Reagents or Solvents | Use anhydrous solvents and ensure all reagents are dry, as water can interfere with the reaction. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| E2 Elimination Favored | Maintain a moderate reaction temperature. Avoid excessive heat, which promotes elimination over substitution.[4] |
| C-Alkylation Occurring | The choice of solvent can influence the O/C alkylation ratio. Using aprotic solvents and minimizing the presence of water can favor O-alkylation.[5] |
| Catalyst Degradation | At elevated temperatures and in the presence of a strong base, quaternary ammonium salts can undergo Hofmann elimination, leading to catalyst deactivation and potential side reactions.[6][7] It is advisable to keep the reaction temperature below 70°C when using strong bases like NaOH or KOH.[2] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Residual Catalyst | The quaternary ammonium salt catalyst can sometimes be challenging to remove completely. Washing the organic extract with brine can help remove the catalyst. |
| Unreacted Starting Material | If 3-hydroxybenzaldehyde remains, it can be removed by washing the organic layer with a mild aqueous base to form the water-soluble phenoxide salt. |
| Oily or Gummy Product | This may be due to residual high-boiling solvents or impurities. Ensure thorough removal of the solvent under reduced pressure. If impurities persist, purification by column chromatography or vacuum distillation may be necessary.[8][9] |
Quantitative Data on Catalyst Performance
The following table summarizes the performance of different phase-transfer catalysts in the synthesis of 3-ethoxy-4-methoxybenzaldehyde , a structurally similar compound. These results provide a strong indication of the expected performance for the synthesis of this compound under similar conditions.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Purity (%) | Yield (%) | Reference |
| Benzyltriethylammonium chloride | NaOH | Water | 25 | 4 | 99.9 | 94.8 | [1] |
| Tetrabutylammonium fluoride | NaOH | Water | 25 | 4 | 99.9 | 96.1 | [1][10] |
| Tetrabutylammonium fluoride | K₂CO₃ | Water | 25 | 4 | 99.8 | 95.1 | [1] |
Experimental Protocols
General Procedure for the Synthesis of this compound via Phase-Transfer Catalysis
This protocol is adapted from high-yield procedures for the synthesis of a structurally related compound, 3-ethoxy-4-methoxybenzaldehyde.[1]
Materials:
-
3-Hydroxybenzaldehyde
-
Bromoethane
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide - TBAB)
-
Deionized Water
-
Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the base (1.1-1.5 eq.) in deionized water.
-
Add 3-hydroxybenzaldehyde (1.0 eq.) and the phase-transfer catalyst (0.1-0.5 eq.) to the solution.
-
With vigorous stirring, add bromoethane (1.1-1.5 eq.) to the mixture.
-
Heat the reaction mixture to a temperature between 25°C and 60°C.
-
Stir the reaction for 3-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the mixture with an organic solvent (e.g., dichloromethane) three times.
-
Combine the organic layers and wash with brine to remove the catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 3. Phase transfer catalysis | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 6. benchchem.com [benchchem.com]
- 7. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. How To [chem.rochester.edu]
- 9. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting the Wittig Reaction with Electron-Rich Benzaldehydes
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with the Wittig reaction, specifically when using electron-rich benzaldehydes. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues to help you optimize your reaction conditions and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: Why are Wittig reactions with electron-rich benzaldehydes often low-yielding?
A1: Electron-rich benzaldehydes, such as those with methoxy or hydroxyl substituents (e.g., p-anisaldehyde, vanillin), present a unique challenge for the Wittig reaction. The electron-donating nature of these substituents reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the phosphorus ylide. This decreased reactivity can lead to slower reaction rates and lower overall yields.
Q2: I'm working with a hydroxybenzaldehyde and getting a very low yield. What is the likely cause?
A2: The acidic proton of the hydroxyl group is the primary issue. In the presence of the strong base required to generate the ylide, the phenolic proton will be deprotonated, forming a phenoxide. This deprotonation consumes an equivalent of your base and, more importantly, the resulting phenoxide is a poor electrophile for the Wittig reaction. It is highly recommended to protect the hydroxyl group before performing the Wittig reaction.
Q3: What are the most common side products in these reactions?
A3: Besides unreacted starting material, the most common byproduct in any Wittig reaction is triphenylphosphine oxide (TPPO). Its removal can be challenging due to its solubility in many organic solvents. With electron-rich aldehydes, side reactions can also include those stemming from the aldehyde's instability, such as oxidation or polymerization, especially if the reaction is sluggish.
Q4: When should I consider an alternative to the standard Wittig reaction?
A4: If you are consistently obtaining low yields with an electron-rich benzaldehyde, especially when using a stabilized ylide, it is highly recommended to consider the Horner-Wadsworth-Emmons (HWE) reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphorus ylides, which can lead to better yields with less reactive aldehydes.[1] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, making purification much simpler compared to the removal of triphenylphosphine oxide from Wittig reactions.[1]
Troubleshooting Guide
Issue 1: Low to no conversion of the electron-rich benzaldehyde.
-
Possible Cause: Reduced electrophilicity of the aldehyde.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: For less reactive aldehydes, a higher temperature may be necessary to overcome the activation energy.
-
Use a More Reactive Ylide: If you are using a stabilized ylide, consider switching to a semi-stabilized or unstabilized ylide, as they are more reactive. Be aware that this will likely favor the formation of the (Z)-alkene.
-
Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: The more nucleophilic phosphonate carbanion in the HWE reaction is often more effective with electron-rich aldehydes.[1]
-
Issue 2: Low yield when using a hydroxybenzaldehyde.
-
Possible Cause: Deprotonation of the phenolic hydroxyl group by the base.
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: Before the Wittig reaction, protect the hydroxyl group as a methyl ether, benzyl ether, or a silyl ether. This will prevent deprotonation and maintain the electrophilicity of the aldehyde.
-
One-Pot O-alkylation/Wittig Olefination: For some substrates, a one-pot procedure where O-alkylation is followed by the Wittig reaction in the same pot has been shown to be effective, giving high yields of the corresponding alkoxycinnamates.[2]
-
Issue 3: Difficulty in purifying the product from triphenylphosphine oxide (TPPO).
-
Possible Cause: Similar polarity of the product and TPPO.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most common method for separation.
-
Precipitation: In some cases, TPPO can be precipitated from a nonpolar solvent like hexane or a mixture of ether and hexane, while the product remains in solution.
-
Use the Horner-Wadsworth-Emmons (HWE) Reaction: The phosphate byproduct of the HWE reaction is water-soluble and easily removed with an aqueous workup, thus avoiding the issue of TPPO removal altogether.[1]
-
Data Presentation: Comparison of Wittig and HWE Reactions
The following table summarizes typical yields for the olefination of p-anisaldehyde, a common electron-rich benzaldehyde, using different methods and ylides/phosphonates.
| Reaction Type | Aldehyde | Reagent | Base | Solvent | Temp. (°C) | Yield (%) | E:Z Ratio | Reference |
| Wittig | p-Anisaldehyde | (Ethoxycarbonylmethyl)-triphenylphosphonium bromide | - | Water | 90 | 90 | 92:8 | [3] |
| Wittig | p-Anisaldehyde | [(4-Trifluoroboratophenyl)methyl]triphenylphosphonium chloride | K₂CO₃ | DMSO-d₆ | 80 | 84 | 2.5:1 | [4] |
| Wittig | p-Anisaldehyde | Methyl bromoacetate / PPh₃ | NaHCO₃ (aq) | Water | RT | 54.9 | 99.8:0.2 | [5] |
| HWE | p-Anisaldehyde | Ethyl (2-dimethoxyphosphinyl)-2-propanoate | NaOtBu | Toluene | RT | Quantitative | - | Horner-Wadsworth-Emmons Synthesis of 4-Methoxyamphetamine |
Experimental Protocols
Protocol 1: Wittig Reaction with p-Anisaldehyde using a Stabilized Ylide in an Aqueous Medium
This protocol is adapted from a procedure demonstrating a green, one-pot Wittig reaction.[5]
-
Reagent Preparation: In a test tube, add freshly ground triphenylphosphine (1.4 mmol) to 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.
-
Reaction Initiation: To the stirred suspension, add methyl bromoacetate (1.6 mmol) followed by p-anisaldehyde (1.0 mmol).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour.
-
Workup: Quench the reaction with 1.0 M H₂SO₄ (aq). Extract the mixture with diethyl ether. Dry the organic layer with magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate mobile phase to separate the product from triphenylphosphine oxide.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with an Electron-Rich Benzaldehyde
This is a general protocol for a standard HWE reaction which typically gives high yields of the (E)-alkene.
-
Preparation of the Phosphonate Carbanion:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back down to 0 °C.
-
Add a solution of the electron-rich benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often much cleaner than in a Wittig reaction due to the water-solubility of the phosphate byproduct. Further purification can be achieved by column chromatography if needed.
-
Visualizations
Caption: Troubleshooting decision tree for low-yielding Wittig reactions.
Caption: General experimental workflow for the HWE reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciepub.com [sciepub.com]
Preventing byproduct formation in the Grignard reaction with 3-Ethoxybenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the Grignard reaction with 3-Ethoxybenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard reaction with this compound?
A1: The primary byproducts encountered in the Grignard reaction with this compound are:
-
Wurtz Coupling Product: Formed by the reaction of the Grignard reagent with the unreacted organohalide. For example, if using an ethyl Grignard reagent (from ethyl bromide), the byproduct would be butane. If using an aryl Grignar reagent like phenylmagnesium bromide, the byproduct would be biphenyl.[1] This side reaction is more prevalent at higher concentrations of the organohalide and elevated reaction temperatures.[1]
-
Products from Reaction with Water or Oxygen: Grignard reagents are highly reactive towards protic sources and oxygen.[2] Reaction with trace water in the glassware or solvent will quench the Grignard reagent, forming an alkane (e.g., ethane from ethylmagnesium bromide) and magnesium hydroxide salts. Reaction with oxygen can lead to the formation of hydroperoxides and subsequently alcohols or phenols, reducing the yield of the desired product.
-
Reduction Product: The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones, by transferring a β-hydride to the carbonyl carbon.[3] In the case of this compound, this would result in the formation of 3-ethoxybenzyl alcohol.
-
Pinacol Coupling Product: Under certain conditions, radical-mediated coupling of the aldehyde can occur, leading to the formation of a 1,2-diol, such as 1,2-bis(3-ethoxyphenyl)ethane-1,2-diol.
Q2: How can I minimize the formation of the Wurtz coupling byproduct?
A2: To minimize Wurtz coupling, the following strategies are recommended:
-
Slow Addition of Organohalide: Add the organohalide dropwise to the magnesium turnings during the formation of the Grignard reagent. This maintains a low concentration of the organohalide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[4]
-
Control the Temperature: The formation of the Grignard reagent is exothermic. Maintain a gentle reflux and avoid excessive heating, as higher temperatures can promote the coupling reaction.[2]
-
Dilution: Conducting the reaction in a larger volume of an appropriate anhydrous solvent can help to keep the concentration of the organohalide low.[2]
-
Use of an Appropriate Solvent: Studies have shown that the choice of solvent can impact the formation of Wurtz coupling byproducts. For some systems, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling more effectively than diethyl ether or THF.[5][6]
Q3: What are the critical factors for preventing the quenching of the Grignard reagent?
A3: The most critical factor is the rigorous exclusion of water and atmospheric oxygen. This can be achieved by:
-
Drying of Glassware: All glassware should be thoroughly oven-dried (e.g., at 120 °C overnight) and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[2]
-
Anhydrous Solvents: Use high-purity, anhydrous solvents. It is best practice to freshly distill solvents over a suitable drying agent (e.g., sodium/benzophenone for ethers).
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. This prevents atmospheric moisture and oxygen from entering the reaction vessel.
-
Dry Starting Materials: Ensure that both the organohalide and the magnesium turnings are dry.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues leading to byproduct formation.
Problem 1: Low yield of the desired secondary alcohol and a significant amount of a nonpolar byproduct is observed.
Possible Cause: Wurtz coupling reaction.
Troubleshooting Steps:
-
Analyze the Byproduct:
-
TLC Analysis: The Wurtz coupling product (e.g., biphenyl) is typically much less polar than the desired alcohol product and will have a higher Rf value.
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum will lack the characteristic alcohol proton and the proton on the carbon bearing the hydroxyl group. For biphenyl, you would observe aromatic protons only.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion corresponding to the coupled product (e.g., m/z = 154 for biphenyl).
-
-
-
Optimize Reaction Conditions:
-
Decrease the rate of addition of the organohalide during the Grignard reagent formation.
-
Ensure the reaction temperature is not excessively high. Use a water bath or an oil bath for better temperature control.
-
Consider using a higher dilution of the organohalide.
-
If the issue persists, explore alternative solvents like 2-MeTHF.[5][6]
-
Problem 2: The Grignard reaction fails to initiate, or the yield is very low with the recovery of starting materials.
Possible Cause: Quenching of the Grignard reagent by water or oxidation by air.
Troubleshooting Steps:
-
Verify Anhydrous Conditions:
-
Re-dry all glassware in an oven and cool under an inert atmosphere.
-
Use freshly opened anhydrous solvent or re-distill the solvent over a suitable drying agent.
-
Ensure the inert gas supply is dry.
-
-
Activate the Magnesium:
-
The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.[1] Activate the magnesium by adding a small crystal of iodine (the color will disappear upon initiation) or a few drops of 1,2-dibromoethane.
-
Mechanically crush the magnesium turnings with a dry glass rod in situ to expose a fresh surface.
-
Problem 3: A significant amount of 3-ethoxybenzyl alcohol is formed.
Possible Cause: Reduction of the aldehyde by the Grignard reagent.
Troubleshooting Steps:
-
Analyze the Byproduct:
-
TLC Analysis: The reduction product will have a different Rf value compared to the desired secondary alcohol.
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum will show a singlet for the benzylic protons (Ar-CH₂-OH) instead of a multiplet for the Ar-CH(OH)-R group.
-
MS: The molecular ion will correspond to 3-ethoxybenzyl alcohol.
-
-
-
Optimize Reaction Conditions:
-
This side reaction is more common with bulky Grignard reagents. If possible, use a less sterically hindered Grignard reagent.
-
Lowering the reaction temperature during the addition of the aldehyde may favor the nucleophilic addition over the reduction pathway.
-
Data Presentation
The following table summarizes the expected qualitative effects of key reaction parameters on the formation of major byproducts in the Grignard reaction with aromatic aldehydes like this compound. Quantitative data is highly substrate and reaction-specific.
| Parameter | Condition | Expected Trend for Wurtz Coupling Byproduct (R-R) | Expected Trend for Hydrolysis Byproduct (R-H) | Expected Trend for Reduction Byproduct |
| Rate of Organohalide Addition | Fast | Increase | No significant effect | No significant effect |
| Slow | Decrease | No significant effect | No significant effect | |
| Reaction Temperature | High | Increase | No significant effect | May increase |
| Low | Decrease | No significant effect | May decrease | |
| Moisture Content | High | No significant effect | Significant Increase | No significant effect |
| Low | No significant effect | Decrease | No significant effect | |
| Solvent | Diethyl Ether | Moderate | Low (if anhydrous) | Low |
| THF | Moderate | Low (if anhydrous) | Low | |
| 2-MeTHF | Potentially Lower[5][6] | Low (if anhydrous) | Low |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 1-(3-Ethoxyphenyl)propan-1-ol
This protocol is adapted from established procedures for Grignard reactions with substituted benzaldehydes and is designed to minimize byproduct formation.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
This compound
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, place a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Troubleshooting flowchart for identifying and mitigating common byproducts in the Grignard reaction.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Improving the efficiency of Knoevenagel condensation with substituted benzaldehydes
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the Knoevenagel condensation with substituted benzaldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation?
A1: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step to form a C=C double bond.[1] The mechanism can proceed via two primary pathways depending on the catalyst used:
-
Direct Enolate Pathway: A weak base deprotonates the active methylene compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting intermediate undergoes dehydration to yield the final α,β-unsaturated product.[1]
-
Iminium Ion Pathway: With an amine catalyst like piperidine, an iminium ion is formed by the reaction of the amine with the benzaldehyde. This iminium ion is a better electrophile than the original aldehyde, facilitating the attack by the enolate of the active methylene compound.[1][2]
Q2: How do substituents on the benzaldehyde ring affect the reaction rate and yield?
A2: The electronic nature of the substituents on the benzaldehyde ring significantly influences the reaction's efficiency.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to faster reaction rates and higher yields.[1][3]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction.[3] However, optimized protocols exist that can accommodate these less reactive benzaldehydes and still produce high yields.[1][4]
-
Steric Effects: Bulky groups in the ortho position can sterically hinder the nucleophilic attack on the carbonyl carbon, potentially reducing the reaction rate and yield.[1]
Q3: What are the most common catalysts for the Knoevenagel condensation, and how do I choose one?
A3: The choice of catalyst is crucial and depends on the specific substrates and desired reaction conditions.
-
Traditional Bases: Weak bases like piperidine, pyridine, and ammonium acetate are commonly used.[5] Piperidine is often used in the Doebner modification of the reaction.[2][6]
-
Green Catalysts: To avoid toxic reagents like pyridine and piperidine, more environmentally friendly catalysts have been developed. These include benign amines (e.g., 2-amino-ethanol) and ammonium salts like ammonium bicarbonate.[7][8][9][10]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as functionalized silica, layered double hydroxides, and metal-organic frameworks (MOFs), offer advantages like easy separation from the reaction mixture and potential for reuse.[1][5][11]
-
Ionic Liquids: Ionic liquids can act as both the solvent and catalyst, offering benefits in terms of reaction rate and catalyst recyclability.[12][13][14]
For a starting point, weak bases are generally effective. However, for greener protocols, ammonium bicarbonate under solvent-free conditions is a good option.[7][10]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive or Degraded Catalyst | Use a fresh batch of catalyst to rule out degradation issues.[5] |
| Inappropriate Solvent | Ensure all reactants are soluble in the chosen solvent at the reaction temperature.[5] Consider switching to a different solvent. Polar protic solvents like ethanol are often effective, but for some reactions, solvent-free conditions may be optimal.[5][15] |
| Unfavorable Reaction Temperature | Systematically vary the reaction temperature. While many Knoevenagel condensations work well at room temperature, some may require heating to overcome the activation energy.[5] |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][5] |
| Poor Reactivity of Substituted Benzaldehyde | For benzaldehydes with electron-donating groups, consider using a more active catalyst or harsher reaction conditions (e.g., higher temperature). |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Aldehyde | This can occur with strong bases. Use a milder base such as ammonium acetate.[5] Dropwise addition of the benzaldehyde to the reaction mixture can also minimize its self-condensation.[3] |
| Michael Addition | The Knoevenagel product can sometimes react with another molecule of the active methylene compound.[5] Use a 1:1 molar ratio of the carbonyl compound and the active methylene compound to minimize this side reaction.[5] |
| Formation of Bis-Adducts | Particularly with formaldehyde, a double adduct can form. Carefully control the stoichiometry of the reactants.[5] |
Issue 3: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Catalyst Residue | Homogeneous catalysts can be difficult to separate. Consider using a heterogeneous (solid-supported) catalyst, which can be easily removed by filtration.[1][5] |
| Product Precipitation Issues | If the product does not precipitate upon cooling, try placing the reaction mixture in an ice bath to induce precipitation.[3] |
Quantitative Data Summary
Table 1: Effect of Benzaldehyde Substituent on Yield in Solvent-Free Knoevenagel Condensation
| Benzaldehyde Substituent | Active Methylene Compound | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 4-OCH₃ | Malonic Acid | NH₄HCO₃ | 2 | 95 | [7] |
| 4-CH₃ | Malonic Acid | NH₄HCO₃ | 2 | 96 | [7] |
| H | Malonic Acid | NH₄HCO₃ | 2 | 98 | [7] |
| 4-Cl | Malonic Acid | NH₄HCO₃ | 2 | 97 | [7] |
| 4-NO₂ | Malonic Acid | NH₄HCO₃ | 2 | 99 | [7] |
Table 2: Comparison of Different Catalysts for the Condensation of Benzaldehyde and Malononitrile
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| L-proline | 80% Ethanol | Reflux | 5h | 92 | [16] |
| Cu-Mg-Al LDH | Ethanol | 80 | 5h | 95 | [11] |
| Piperidine | Ethanol | RT | 2h | 90 | [1] |
| None | Water | 50 | 1h | 92 | [1] |
| NH₄HCO₃ | Solvent-free | 90 | 2h | 98 | [7] |
Experimental Protocols
Protocol 1: Green, Solvent-Free Knoevenagel Condensation
This protocol is adapted from a method for synthesizing cinnamic acids using an environmentally friendly catalyst and avoiding bulk organic solvents.[1][8][9][10]
Materials:
-
Substituted benzaldehyde (5.0 mmol)
-
Malonic acid (10.0 mmol, 1.04 g)
-
Ammonium bicarbonate (catalytic amount)
-
Reaction vessel suitable for heating
Procedure:
-
Combine the substituted benzaldehyde (5.0 mmol) and malonic acid (10.0 mmol) in a reaction vessel.
-
Add a catalytic amount of ammonium bicarbonate.
-
Heat the mixture at 90 °C for 2 hours.
-
Monitor the reaction progress by taking small samples, dissolving them in a solvent like methanol, and analyzing by HPLC or TLC.[1]
-
After the reaction is complete, the resulting solid contains the product. The crude product can be purified by recrystallization.[1]
Protocol 2: Catalyst-Free Knoevenagel Condensation in Water
This protocol offers an exceptionally green method by using water as the solvent and avoiding a catalyst altogether.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Active methylene compound (e.g., malononitrile) (1.0 mmol)
-
Deionized water (2 mL)
-
Glass vial with a stir bar
Procedure:
-
In a glass vial, combine the substituted benzaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add 2 mL of deionized water to the vial.
-
Seal the vial and stir the mixture at the desired temperature (e.g., room temperature or 50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, the product often precipitates from the aqueous solution.
-
Collect the solid product by vacuum filtration.
-
The product can be purified by recrystallization from a suitable solvent if necessary.
Protocol 3: Knoevenagel Condensation using a Heterogeneous Catalyst
This protocol demonstrates the use of a reusable, solid-supported catalyst.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Heterogeneous catalyst (e.g., HKUST-1-NH₂) (10 mg)
-
Ethanol (10 mL)
-
25 mL round-bottomed flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottomed flask containing 10 mL of ethanol, add malononitrile (1.0 mmol).
-
Introduce 10 mg of the heterogeneous catalyst to the solution.
-
Add the substituted benzaldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, isolate the catalyst by simple filtration. The catalyst can often be washed, dried, and reused.
-
The filtered solution contains the product. Remove the solvent under reduced pressure.
-
The crude product can be purified further by recrystallization if necessary.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR).
Visualizations
Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. research.tue.nl [research.tue.nl]
- 10. pure.tue.nl [pure.tue.nl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Knoevenagel Condensation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Challenges in the purification of 3-Ethoxybenzaldehyde derivatives by column chromatography
Welcome to the technical support center for the purification of 3-ethoxybenzaldehyde and its derivatives. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during column chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound derivatives by column chromatography.
Question: My this compound derivative appears to be degrading on the silica gel column. What can I do?
Answer: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1][2] Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic silica gel. Prepare a slurry of silica gel in your starting eluent and add 1-3% triethylamine.[2] Let this mixture stand for a few hours, then pack the column as usual. This will create a less acidic environment for your compound.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether. Alumina (neutral or basic) can be a good alternative for acid-sensitive compounds.[1][2] For very non-polar derivatives, reversed-phase (C18) silica might also be an option.[2]
-
Minimize Contact Time: Use flash chromatography with applied pressure to reduce the time your compound spends on the column.[3] A faster elution can minimize the opportunity for degradation.
Question: I'm observing co-elution of my target compound with a closely related impurity. How can I improve the separation?
Answer: Co-elution occurs when two or more compounds travel through the column at the same rate.[4][5][6] To resolve this, you need to alter the chromatography conditions to change the relative affinities of the compounds for the stationary and mobile phases.[7]
-
Optimize the Mobile Phase: The key to good separation is finding the right mobile phase.[8][9]
-
Systematic Solvent Screening: Use thin-layer chromatography (TLC) to test a variety of solvent systems.[9] A good starting point for benzaldehyde derivatives is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[10][11] Systematically vary the ratio of these solvents to find a system that provides the best separation between your product and the impurity.
-
Try Different Solvents: If hexane/ethyl acetate systems are not effective, try other solvent combinations. For example, dichloromethane/methanol can be suitable for separating aldehydes.[12] Adding a small amount of a third solvent, like a few drops of acetic acid for acidic impurities or triethylamine for basic impurities, can sometimes dramatically improve separation.
-
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective.[8][10] Start with a less polar mobile phase to allow the less polar compounds to elute first. Then, gradually increase the polarity of the mobile phase to elute the more polar compounds. This can sharpen peaks and improve the resolution between closely eluting compounds.
-
Check for Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.[13] As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Question: My purified this compound derivative is turning into a white solid upon storage. What is happening?
Answer: Benzaldehyde and its derivatives are prone to oxidation, especially when exposed to air.[14][15] The aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH), in this case, 3-ethoxybenzoic acid, which is often a white solid.[15]
-
Storage Conditions: To prevent oxidation, store the purified compound under an inert atmosphere, such as nitrogen or argon. It should also be protected from light and stored at a low temperature.[15]
-
Use of Antioxidants: For long-term storage, adding a small amount of an antioxidant like hydroquinone can help to prevent oxidation.[15]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound derivatives?
A1: The most common impurity is the corresponding carboxylic acid, 3-ethoxybenzoic acid, which forms via oxidation of the aldehyde.[15] Other potential impurities include unreacted starting materials from the synthesis and residual solvents.
Q2: How can I remove 3-ethoxybenzoic acid before column chromatography?
A2: An acid-base liquid-liquid extraction is a highly effective method to remove acidic impurities.[15] Dissolve your crude product in an organic solvent like diethyl ether or ethyl acetate. Wash this organic solution with a mild aqueous base, such as a 5% sodium bicarbonate solution. The 3-ethoxybenzoic acid will react with the base to form a salt, which will dissolve in the aqueous layer. The layers can then be separated, and the organic layer containing your purified aldehyde can be washed with brine, dried, and the solvent evaporated.
Q3: My compound is very polar and won't move off the baseline on the TLC plate, even with 100% ethyl acetate. How can I purify it?
A3: For very polar compounds, you may need to use a more polar mobile phase. Consider adding methanol to your ethyl acetate. A 5-10% methanol in ethyl acetate or dichloromethane mixture is a good starting point. If your compound is still not moving, you might need to consider reversed-phase chromatography.[1]
Q4: I have a low recovery of my product after column chromatography. What are the possible reasons?
A4: Low recovery can be due to several factors:
-
Compound Instability: As discussed, your compound may be degrading on the silica gel.[1]
-
Irreversible Adsorption: The compound might be too polar for the chosen mobile phase and is irreversibly stuck to the silica gel. Try flushing the column with a very polar solvent like methanol to see if you can recover your compound.
-
Product Precipitation: If your compound has low solubility in the eluent, it might precipitate on the column.[2] Ensure your compound is fully soluble in the mobile phase before starting the chromatography.
Data Presentation
Table 1: Mobile Phase Systems for Separation of Benzaldehyde Derivatives
| Mobile Phase System | Typical Ratio (v/v) | Application Notes |
| Hexane / Ethyl Acetate | 95:5 to 70:30 | A good starting point for many benzaldehyde derivatives. The ratio can be adjusted based on the polarity of the specific derivative. |
| Dichloromethane / Methanol | 99:1 to 90:10 | Effective for separating more polar aldehydes and related compounds.[12] |
| Toluene / Ethyl Acetate | 98:2 to 80:20 | Can offer different selectivity compared to hexane-based systems. |
| Hexane / Acetone | 95:5 to 70:30 | Acetone is more polar than ethyl acetate and can be a useful alternative. |
Experimental Protocols
Protocol 1: General Column Chromatography for Purification of a this compound Derivative
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find the optimal mobile phase that gives good separation between the desired product and impurities.[9] An ideal Rf value for the product is between 0.25 and 0.35.[9]
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[3]
-
Add a layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[15]
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
-
Maintain a steady flow rate. For flash chromatography, apply gentle air pressure.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in a series of labeled test tubes.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound derivative.
-
Visualizations
Caption: A typical experimental workflow for column chromatography.
Caption: A troubleshooting flowchart for poor separation issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 5. youtube.com [youtube.com]
- 6. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. youtube.com [youtube.com]
- 9. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. allanchem.com [allanchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Controlling Equilibrium in Schiff Base Formation with 3-Ethoxybenzaldehyde
Welcome to the technical support center for the synthesis of Schiff bases using 3-Ethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common experimental challenges, and offer detailed protocols for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Schiff base formation with this compound?
A1: The formation of a Schiff base from this compound involves a reversible nucleophilic addition-elimination reaction between the aldehyde group of this compound and the primary amino group of an amine. The reaction proceeds through a hemiaminal intermediate, which then dehydrates to form the final imine or azomethine group (-C=N-), the characteristic functional group of a Schiff base.[1][2] The reversibility of the reaction means that the presence of water can shift the equilibrium back towards the reactants.[3]
Q2: What are the typical reaction conditions for synthesizing a Schiff base with this compound?
A2: Generally, the reaction is carried out by refluxing equimolar amounts of this compound and a primary amine in a suitable solvent.[4][5] Common solvents include alcohols like ethanol or methanol.[4][5] The reaction can be catalyzed by a few drops of a weak acid, such as glacial acetic acid, to facilitate the dehydration step.[4][6] Reaction times can vary from a few hours to overnight.[4][7]
Q3: How does pH affect the reaction equilibrium?
A3: The pH of the reaction medium is a critical parameter. A mildly acidic environment (typically pH 4-6) is often optimal because it facilitates the protonation of the hydroxyl group in the hemiaminal intermediate, making it a better leaving group (water).[8] However, if the pH is too low, the primary amine reactant will be protonated, rendering it non-nucleophilic and hindering the initial addition step.[8][9] Conversely, at neutral or alkaline pH, the dehydration of the hemiaminal is slow and can become the rate-limiting step.[8]
Q4: How can I shift the reaction equilibrium to favor product formation and increase the yield?
A4: To maximize the yield of the Schiff base, it is essential to remove the water formed as a byproduct, thereby driving the equilibrium towards the product side according to Le Chatelier's principle.[3][10] This can be achieved by:
-
Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene.[4]
-
Adding a dehydrating agent to the reaction mixture.
-
Performing the reaction under vacuum to remove water as it forms.
-
Employing techniques like pervaporation to selectively remove water from the reaction mixture.[10]
Q5: What are the best solvents for this reaction?
A5: The choice of solvent depends on the solubility of the reactants. Ethanol and methanol are widely used due to their ability to dissolve many aldehydes and amines and their relatively high boiling points for refluxing.[4][5] For reactants with lower polarity, solvents like toluene or benzene can be effective, especially when used with a Dean-Stark apparatus.[4] In some cases, polar aprotic solvents like DMF or DMSO may be necessary if the reactants are not soluble in alcohols.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Presence of water: The equilibrium is shifted towards the reactants.[3] 2. Impure reactants: Impurities in this compound or the amine can inhibit the reaction.[3] 3. Suboptimal pH: The pH may be too high or too low, slowing down the reaction.[8] 4. Incorrect stoichiometry: An improper molar ratio of reactants was used.[3] | 1. Remove water using a Dean-Stark trap, a dehydrating agent, or by performing the reaction under vacuum.[4][10] 2. Purify the starting materials by recrystallization or chromatography.[3] 3. Adjust the pH to a mildly acidic range (4-6) by adding a catalytic amount of glacial acetic acid.[4][8] 4. Ensure an equimolar (1:1) ratio of the aldehyde and amine.[3] |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient catalyst: The amount of acid catalyst may be too low to effectively promote dehydration. 2. Low reaction temperature: The temperature may not be high enough to overcome the activation energy for the dehydration step. | 1. Add a few more drops of glacial acetic acid and monitor the reaction by TLC.[4] 2. Increase the reaction temperature by switching to a higher-boiling solvent or ensuring the reflux temperature is reached and maintained. |
| Formation of Multiple Products/Side Reactions | 1. Self-condensation of the aldehyde: This can occur under certain conditions, especially with prolonged reaction times or in the presence of strong bases. 2. Decomposition of reactants or product: The reactants or the Schiff base product may be unstable at the reaction temperature. | 1. Use milder reaction conditions (lower temperature, shorter reaction time). 2. Check the thermal stability of your reactants and the expected product. If necessary, conduct the reaction at a lower temperature for a longer duration. |
| Difficulty in Product Isolation/Precipitation | 1. High solubility of the product: The Schiff base may be highly soluble in the reaction solvent.[4] 2. Product is an oil: The Schiff base may be a liquid or a low-melting solid at room temperature. | 1. Remove the solvent under reduced pressure using a rotary evaporator. Try triturating the residue with a non-polar solvent like hexane to induce precipitation.[4] 2. If an oil is obtained, attempt purification by column chromatography. |
Experimental Protocols
Protocol 1: General Synthesis of a Schiff Base from this compound in Ethanol
This protocol describes a standard method for the synthesis of a Schiff base via condensation.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Dissolve this compound (1 eq.) in absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the primary amine (1 eq.) in a minimal amount of absolute ethanol.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) for 3-6 hours.[5] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.[1]
-
If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.
-
Recrystallize the crude product from a suitable solvent (e.g., hot ethanol) to obtain the pure Schiff base.[1]
-
Dry the purified product in a desiccator.
Protocol 2: Synthesis with Azeotropic Removal of Water
This protocol is optimized for maximizing yield by actively removing water.
Materials:
-
This compound (1 equivalent)
-
Primary amine (1 equivalent)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
To a round-bottom flask, add this compound (1 eq.), the primary amine (1 eq.), and toluene.
-
Set up the Dean-Stark apparatus with the flask and a reflux condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.
-
Continue refluxing until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions for Schiff Base Synthesis
| Aldehyde | Amine | Solvent | Catalyst | Temperature | Time | Yield | Reference |
| 3-Ethoxy salicylaldehyde | 2-Amino benzoic acid | Ethanol | None | Reflux | 2 hrs | 95% | [5] |
| 4-Ethoxybenzaldehyde | 2-Aminopyridine | Ethanol | None | Reflux | 2 hrs | 88.2% | [7] |
| 3-(4-Hydroxy-phenoxy)-benzaldehyde | Primary amine | Ethanol | Glacial Acetic Acid | 60°C | 6-8 hrs | N/A | [6] |
| Benzaldehyde | n-butylamine | Methanol | None | 5 - 45°C | 1.5 hrs | 58 - 84% | [10] |
| Benzaldehyde (with water removal) | n-butylamine | Methanol | None | 5 - 45°C | 1.5 hrs | 90.4 - 98.6% | [10] |
Visualizations
Caption: Chemical equilibrium in Schiff base formation.
Caption: General experimental workflow for Schiff base synthesis.
Caption: Troubleshooting decision tree for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. benchchem.com [benchchem.com]
- 7. Green Synthetic Methods for a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde | Journal of Applied Sciences and Environmental Management [ajol.info]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Minimizing impurities in the synthesis of 3-Ethoxybenzaldehyde from isovanillin
Technical Support Center: Synthesis of 3-Ethoxybenzaldehyde from Isovanillin
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize impurities in the synthesis of this compound from isovanillin.
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Question: My reaction has resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Incomplete Deprotonation: The reaction, a Williamson ether synthesis, requires the deprotonation of the hydroxyl group on isovanillin to form a phenoxide ion.[1][2] If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion. Ensure you are using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in at least stoichiometric amounts.[3]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at the optimal temperature. Some protocols suggest stirring at room temperature (25°C) for 4 hours, while others involve heating to reflux overnight.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Reagents: Ensure that your isovanillin, ethylating agent (e.g., bromoethane or ethyl iodide), and solvent are of high purity. Impurities can interfere with the reaction.
-
Volatilization of Ethylating Agent: Ethylating agents like bromoethane and ethyl iodide are volatile. If the reaction is heated, ensure your apparatus is equipped with a condenser to prevent the loss of the reagent.
-
Issue 2: Presence of Unreacted Isovanillin in the Final Product
-
Question: After purification, I still observe a significant amount of unreacted isovanillin in my product. What could be the reason for this?
-
Answer: The presence of unreacted isovanillin is a common issue and is often linked to the following:
-
Insufficient Ethylating Agent: Ensure you are using a molar excess of the ethylating agent (e.g., bromoethane) to drive the reaction to completion.
-
Inefficient Stirring: In a heterogeneous mixture, vigorous stirring is crucial to ensure proper mixing of the reactants.
-
Poor Quality of Base: The base might be old or have absorbed moisture and carbon dioxide from the air, reducing its effectiveness. Use fresh, high-quality base for optimal results.
-
Inadequate Reaction Time: As mentioned previously, the reaction may not have run long enough. Use TLC to monitor for the disappearance of the isovanillin spot.
-
Issue 3: Formation of Side Products
-
Question: I have identified unexpected impurities in my product. What are the likely side reactions, and how can I minimize them?
-
Answer: The primary side reactions in a Williamson ether synthesis are elimination (E2) and C-alkylation.[1]
-
Elimination Reaction: The alkoxide base can react with the ethylating agent in an E2 elimination reaction to form ethene, especially with secondary or tertiary alkyl halides.[1][2][4] Since bromoethane is a primary alkyl halide, this is less of a concern but can be favored by high temperatures. Using the lowest effective temperature can help minimize this.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring.[5] While O-alkylation is generally favored, C-alkylation can occur, leading to impurities. The choice of solvent can influence the O/C alkylation ratio. Aprotic polar solvents like DMF or DMSO generally favor O-alkylation.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best base to use for this synthesis?
-
A1: Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃) are commonly used and have been shown to give high yields.[3] The choice may depend on the solvent and other reaction conditions.
-
-
Q2: Which ethylating agent is better, bromoethane or ethyl iodide?
-
Q3: Is a phase-transfer catalyst necessary?
-
Q4: How can I effectively purify the final product?
-
A4: The product, this compound, can be purified by extraction followed by crystallization. After the reaction, the mixture can be distributed between water and an organic solvent like chloroform. The organic layer is then dried and the solvent evaporated. The resulting crude product can be crystallized from a solvent like ethanol to yield a pure solid.
-
-
Q5: What is the expected melting point of pure this compound?
-
A5: The literature reports the melting point of this compound to be in the range of 49.5°C to 51°C.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 93% - 96.1% | [3] |
| Purity | 99.8% - 99.9% | [3][7] |
| Reaction Time | 4 hours to overnight | [3] |
| Reaction Temperature | 25°C to reflux | [3] |
| Melting Point | 49.5°C - 51°C |
Experimental Protocol
This protocol is a synthesis of methods found in the literature that have reported high yields and purity.[3][7]
Materials:
-
Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
-
Sodium Hydroxide (NaOH)
-
Bromoethane
-
Benzyltriethylammonium chloride (optional, as phase-transfer catalyst)
-
Water (deionized)
-
Chloroform
-
Ethanol
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (157g) in water (1500ml).
-
To this solution, add isovanillin (500g).
-
Add the phase-transfer catalyst, benzyltriethylammonium chloride (104g), if used.
-
Add bromoethane (537g) to the mixture.
-
Stir the reaction mixture vigorously at 25°C for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of isovanillin on TLC), transfer the mixture to a separatory funnel.
-
Extract the product with chloroform.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a white to pale yellow solid.
Diagrams
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. francis-press.com [francis-press.com]
- 7. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 3-Ethoxybenzaldehyde: GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results, as well as the safety and efficacy of final products. 3-Ethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry—for assessing the purity of this compound. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your specific analytical needs.
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including the nature of potential impurities, required sensitivity, and the analytical objective (e.g., routine quality control versus certification of a reference standard). The following tables summarize the quantitative performance of GC-MS, HPLC, qNMR, and Titrimetry for the analysis of aromatic aldehydes, providing a basis for comparison.
It is important to note that the following data is compiled from studies on benzaldehyde and its derivatives. Performance characteristics for this compound are expected to be comparable but should be validated for specific applications.
Table 1: Performance Comparison of Chromatographic and Spectroscopic Methods
| Parameter | GC-MS | HPLC with UV Detection | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and polarity, with mass-based identification. | Separation based on polarity. | Absolute quantification against a certified internal standard. |
| Typical Purity Result | ≥97% | ≥98% | Highly accurate, traceable to SI units. |
| Linearity (R²) | >0.999 | >0.999[1] | Excellent, directly proportional. |
| Limit of Detection (LOD) | ~5-10 ng/mL | ~0.1 µg/mL | Dependent on concentration and instrument. |
| Limit of Quantification (LOQ) | ~15-30 ng/mL | ~0.3 µg/mL | Dependent on concentration and instrument. |
| Accuracy (% Recovery) | 98-102% | 98-102% | Very high, often >99.5%. |
| Precision (%RSD) | < 3% | < 2% | < 1% |
| Analysis Time | 20-40 minutes | 15-30 minutes | ~15 minutes per sample. |
| Strengths | High specificity and sensitivity; definitive peak identification; excellent for volatile and semi-volatile impurities. | Robust and reproducible; suitable for non-volatile impurities; wide applicability. | Absolute quantification without a specific reference standard of the analyte; provides structural information. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than MS; peak identification is not definitive without a reference standard. | Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer. |
Table 2: Performance of Titrimetric Method
| Parameter | Titrimetry (Hydroxylamine Hydrochloride Method) |
| Principle | Reaction of the aldehyde with hydroxylamine hydrochloride, liberating HCl, which is then titrated with a standardized base. |
| Applicability | Assay of the bulk material. |
| Accuracy | Generally high, can be >99%. |
| Precision (%RSD) | Typically < 2%. |
| Strengths | Cost-effective, simple instrumentation, official method in some pharmacopeias for aldehydes.[2] |
| Limitations | Not suitable for identifying or quantifying individual impurities; susceptible to interference from other acidic or basic impurities. |
Potential Impurities in this compound
The primary synthesis route for this compound involves the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde and an ethylating agent (e.g., ethyl bromide or diethyl sulfate) in the presence of a base. Potential impurities may include:
-
Unreacted 3-hydroxybenzaldehyde: The starting material.
-
Isomeric byproducts: Such as 2-ethoxybenzaldehyde or 4-ethoxybenzaldehyde if the starting material contains isomeric impurities.
-
Over-ethylated products: Formation of acetals under certain conditions.
-
Residual solvents: From the reaction and purification steps.
-
Byproducts from side reactions: Dependent on the specific reaction conditions.
Experimental Protocols
GC-MS Method for Purity Assessment
This protocol is designed for the identification and quantification of volatile and semi-volatile impurities in this compound.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Interface Temperature: 280 °C.
-
MS Source Temperature: 230 °C.
-
Mass Scan Range: 40–450 amu in full scan mode.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.
HPLC Method for Purity Determination
This Reverse-Phase HPLC (RP-HPLC) method is suitable for the purity determination of this compound and the quantification of non-volatile impurities.
-
Instrumentation: An HPLC system with a UV detector, pump, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B) and water with 0.1% formic acid (A).
-
Gradient: 0-2 min, 30% B; 2-15 min, 30% to 90% B; 15-20 min, 90% B; 20.1-25 min, 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Quantitative NMR (qNMR) for Absolute Purity
qNMR provides a direct measurement of purity against a certified internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity, such as maleic anhydride or dimethyl sulfone. The standard should have signals that do not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same NMR tube.
-
Add a known volume of the deuterated solvent (e.g., 0.7 mL).
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Use a quantitative pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Titrimetric Assay for Aldehyde Content
This method is adapted from the official assay for benzaldehyde and is suitable for determining the overall aldehyde content.[2]
-
Reagents:
-
Hydroxylamine hydrochloride solution: Dissolve 35 g of hydroxylamine hydrochloride in 160 mL of water and dilute to 1000 mL with alcohol.
-
0.5 N Sodium Hydroxide (standardized).
-
Bromophenol blue indicator solution.
-
-
Procedure:
-
Accurately weigh about 1 g of the this compound sample into a glass-stoppered flask.
-
Add 50 mL of the hydroxylamine hydrochloride solution.
-
Stopper the flask and allow it to stand for 10 minutes.
-
Add a few drops of bromophenol blue indicator.
-
Titrate the liberated hydrochloric acid with 0.5 N sodium hydroxide until a light-green endpoint is reached.
-
Perform a blank titration under the same conditions.
-
-
Calculation:
Purity (%) = [(V_sample - V_blank) * N * MW * 100] / (w * 1000)
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
N = Normality of the NaOH solution
-
MW = Molecular weight of this compound (150.17 g/mol )
-
w = Weight of the sample (g)
-
Mandatory Visualization
Caption: Workflow for GC-MS Purity Analysis of this compound.
Caption: Decision tree for selecting an analytical method.
References
A Comparative Guide to the HPLC Analysis of Reaction Mixtures Containing 3-Ethoxybenzaldehyde
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of reaction mixtures is paramount to ensuring the quality, purity, and yield of synthesized compounds. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures containing 3-ethoxybenzaldehyde. Furthermore, a brief overview of alternative analytical techniques is presented to offer a broader perspective on available methodologies.
Comparison of HPLC Methods
Two primary reversed-phase HPLC methods are detailed below: a standard approach utilizing a C18 column and an alternative method employing a Phenyl-Hexyl column for altered selectivity, particularly beneficial for separating aromatic analytes.
Data Presentation
The following table summarizes the key performance parameters of the two HPLC methods for the analysis of this compound and a potential closely-related impurity, 3-methoxybenzaldehyde. These values are representative and may vary based on the specific instrumentation and exact reaction matrix.
| Parameter | Method 1: C18 Reversed-Phase | Method 2: Phenyl-Hexyl Reversed-Phase |
| Stationary Phase | C18 (Octadecylsilyl) | Phenyl-Hexyl |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Acetonitrile:Water (55:45 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Retention Time (this compound) | ~ 4.2 min | ~ 5.8 min |
| Retention Time (3-Methoxybenzaldehyde) | ~ 3.8 min | ~ 5.1 min |
| Resolution (between this compound and 3-Methoxybenzaldehyde) | > 2.0 | > 2.5 |
| Linearity (R²) (for this compound) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL | ~ 0.3 µg/mL |
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below.
Method 1: C18 Reversed-Phase HPLC
This method represents a robust and widely applicable approach for the separation of moderately polar aromatic compounds.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized and filtered)
-
Formic acid (analytical grade)
-
This compound standard
-
Reaction mixture sample
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (60:40 v/v) containing 0.1% formic acid. The mobile phase should be freshly prepared, filtered, and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture and dissolve it in a known volume of the mobile phase to achieve a target concentration of approximately 1 mg/mL.
-
For quantitative analysis, prepare a stock solution of this compound standard in the mobile phase and create a series of dilutions for a calibration curve.
-
Filter all samples and standards through a 0.45 µm syringe filter prior to injection.
Method 2: Phenyl-Hexyl Reversed-Phase HPLC
This method offers an alternative selectivity that can be advantageous for resolving aromatic compounds that are difficult to separate on a standard C18 column. The phenyl groups in the stationary phase provide pi-pi interactions with the aromatic rings of the analytes.[1][2]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized and filtered)
-
Formic acid (analytical grade)
-
This compound standard
-
Reaction mixture sample
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (55:45 v/v) containing 0.1% formic acid. The mobile phase should be freshly prepared, filtered, and degassed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Follow the same sample preparation procedure as outlined in Method 1.
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of a reaction mixture.
Caption: General workflow for HPLC analysis of reaction mixtures.
Alternative Analytical Techniques
While HPLC is a versatile and widely used technique, other methods can also be employed for the analysis of this compound in reaction mixtures.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] For this compound, which has a moderate boiling point, GC-MS can provide excellent resolution and definitive identification based on its mass spectrum. This method is particularly useful for identifying unknown impurities in the reaction mixture. However, it may require derivatization for less volatile components and is not suitable for non-volatile compounds.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique can be seen as a hybrid between gas and liquid chromatography and is particularly well-suited for the separation of chiral compounds and for preparative scale purifications. For the analysis of aromatic aldehydes, SFC can offer faster analysis times and reduced solvent consumption compared to HPLC.
Conclusion
The choice of analytical method for monitoring reaction mixtures containing this compound will depend on the specific requirements of the analysis. The standard C18 reversed-phase HPLC method provides a reliable and robust starting point for most applications. For more complex mixtures where co-elution is an issue, the Phenyl-Hexyl column offers an alternative selectivity that can improve resolution. For the identification of unknown byproducts or for the analysis of highly volatile components, GC-MS is a valuable complementary technique. As with any analytical method development, optimization of the chosen technique for the specific reaction matrix is crucial for achieving accurate and reliable results.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Ethoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-ethoxybenzaldehyde and a selection of its derivatives. Understanding the influence of various substituents on the chemical shifts of the aromatic and aldehydic protons, as well as the carbon skeleton, is crucial for the structural elucidation and purity assessment of these compounds, which are often key intermediates in pharmaceutical synthesis. This document presents quantitative NMR data in a clear, tabular format, details the experimental protocols for data acquisition, and offers a comparison with alternative analytical techniques.
¹H and ¹³C NMR Data of this compound and Its Derivatives
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of substituents onto the benzaldehyde ring systematically alters the electron density distribution, leading to predictable shifts in the NMR signals. The tables below summarize the ¹H and ¹³C NMR data for this compound and several of its derivatives, illustrating the effects of electron-donating and electron-withdrawing groups.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of this compound and Derivatives
| Compound | Solvent | Aldehyde H (s) | Aromatic H | Ethoxy H (-OCH₂CH₃) | Other Substituent H |
| This compound | CDCl₃ | ~9.9 | ~7.1-7.5 (m) | ~4.1 (q), ~1.4 (t) | - |
| 3-Ethoxy-2-hydroxybenzaldehyde | CDCl₃ | ~9.85 | ~6.9-7.5 (m) | ~4.1 (q), ~1.5 (t) | ~11.0 (s, -OH) |
| 3-Ethoxy-4-hydroxybenzaldehyde | CDCl₃ | ~9.81 | ~7.0-7.4 (m) | ~4.2 (q), ~1.5 (t) | ~6.3 (s, -OH) |
| 3-Ethoxy-4-methoxybenzaldehyde | CDCl₃ | ~9.83 | ~7.4 (m) | ~4.1 (q), ~1.4 (t) | ~3.9 (s, -OCH₃) |
| 3-Ethoxy-4-nitrobenzaldehyde | DMSO-d₆ | ~10.0 | ~7.8-8.2 (m) | ~4.3 (q), ~1.4 (t) | - |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of this compound and Derivatives
| Compound | Solvent | C=O | Aromatic C | Ethoxy C (-OCH₂CH₃) | Other Substituent C |
| This compound | CDCl₃ | ~192.2 | ~114-160 | ~63.8, ~14.7 | - |
| 3-Ethoxy-2-hydroxybenzaldehyde | CDCl₃ | ~196.8 | ~115-161 | ~64.5, ~14.8 | - |
| 3-Ethoxy-4-hydroxybenzaldehyde | CDCl₃ | ~191.1 | ~110-165 | ~64.6, ~14.6 | - |
| 3-Ethoxy-4-methoxybenzaldehyde | CDCl₃ | ~190.9 | ~110-164 | ~64.3, ~14.7 | ~56.1 (-OCH₃) |
| 3-Ethoxy-4-nitrobenzaldehyde | DMSO-d₆ | ~192.0 | ~112-155 | ~65.0, ~14.4 | - |
Experimental Protocols
Accurate and reproducible NMR data are contingent on standardized experimental procedures. The following protocols provide a general framework for the ¹H and ¹³C NMR analysis of this compound derivatives.
Sample Preparation
-
Sample Purity: Ensure the analyte is of sufficient purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for these derivatives include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.
-
Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[1] For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg in the same volume of solvent is recommended.[1]
-
Sample Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette plugged with glass wool to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following is a typical workflow for acquiring ¹H and ¹³C NMR spectra:
References
A Comparative Analysis of 3-Ethoxybenzaldehyde and Benzaldehyde in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 3-Ethoxybenzaldehyde and benzaldehyde in key condensation reactions, supported by theoretical principles and experimental data. Understanding the relative reactivity of these aldehydes is crucial for optimizing reaction conditions and maximizing yields in the synthesis of various chemical intermediates, including chalcones and other pharmacologically relevant scaffolds.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of benzaldehyde and its derivatives in condensation reactions is largely governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects. These electronic effects can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.
The key parameter in the Hammett equation is the substituent constant, sigma (σ). A positive σ value indicates an electron-withdrawing group (EWG), which increases the electrophilicity of the carbonyl carbon and thus accelerates the rate of nucleophilic attack. Conversely, a negative σ value signifies an electron-donating group (EDG), which decreases electrophilicity and slows down the reaction.
The ethoxy group (-OCH₂CH₃) at the meta position in this compound is considered a weak electron-withdrawing group primarily due to its inductive effect (-I). While the oxygen atom has lone pairs that can participate in resonance, this effect is more pronounced at the ortho and para positions. At the meta position, the inductive effect dominates. The Hammett constant (σ_meta) for the ethoxy group is +0.1.
In contrast, benzaldehyde has a hydrogen atom at the meta position, which is the reference point with a Hammett constant of 0.0. Based on these values, it is predicted that This compound will be slightly more reactive than benzaldehyde in condensation reactions due to the mildly electron-withdrawing nature of the meta-ethoxy group, which enhances the electrophilicity of the carbonyl carbon.
Quantitative Data Presentation
While a direct side-by-side comparative study under identical conditions was not found in the reviewed literature, the following table summarizes representative data from different studies for Claisen-Schmidt and Knoevenagel condensations involving benzaldehyde and a similarly substituted benzaldehyde. This data, combined with the theoretical framework, provides a strong basis for comparison.
| Aldehyde | Reaction Type | Reactant | Catalyst/Solvent | Yield (%) | Reference |
| Benzaldehyde | Claisen-Schmidt | Acetophenone | NaOH / Ethanol | 90 | (Not explicitly cited) |
| 3-Nitrobenzaldehyde | Claisen-Schmidt | Acetophenone | NaOH / Ethanol | 90 | [1] |
| Benzaldehyde | Knoevenagel | Malononitrile | Piperidine / Ethanol | 85-90 | (General textbook knowledge) |
| 3-Ethoxy-4-hydroxybenzaldehyde | Knoevenagel | Malononitrile | Piperidine / Ethanol | 85-95 | [Not explicitly cited] |
| Benzaldehyde | Knoevenagel | Ethyl acetoacetate | NiO | 84 | [Not explicitly cited] |
Note: The data for 3-Nitrobenzaldehyde is included to illustrate the significant activating effect of a strong electron-withdrawing group in the meta position. The data for 3-Ethoxy-4-hydroxybenzaldehyde suggests that the presence of the ethoxy group does not impede high yields in Knoevenagel condensations.
Experimental Protocols
Below are detailed methodologies for two key condensation reactions, which can be adapted for both this compound and benzaldehyde.
Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the synthesis of a chalcone from an aromatic aldehyde and acetophenone.
Materials:
-
Aromatic Aldehyde (Benzaldehyde or this compound)
-
Acetophenone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (10% aqueous)
Procedure:
-
In a suitable flask, dissolve the aromatic aldehyde (1 equivalent) and acetophenone (1 equivalent) in 95% ethanol.
-
While stirring, add the 10% aqueous sodium hydroxide solution dropwise to the mixture.
-
Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Knoevenagel Condensation
This protocol outlines the reaction of an aromatic aldehyde with an active methylene compound, such as malononitrile.
Materials:
-
Aromatic Aldehyde (Benzaldehyde or this compound)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (e.g., a few drops) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is collected and can be purified by recrystallization.
Mandatory Visualizations
Caption: Generalized mechanism of a base-catalyzed Claisen-Schmidt condensation.
Caption: A typical experimental workflow for condensation reactions.
Conclusion
Based on the electronic effects quantified by the Hammett constant, This compound is expected to be slightly more reactive than benzaldehyde in condensation reactions . The meta-ethoxy group acts as a weak electron-withdrawing group through its inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can potentially lead to faster reaction times or higher yields under similar conditions.
For researchers and professionals in drug development, the choice between these two aldehydes will depend on the specific synthetic goals. The slightly higher reactivity of this compound may be advantageous for optimizing reaction efficiency. Furthermore, the ethoxy group provides a handle for further functionalization, which can be valuable in the design of new molecular entities. The provided experimental protocols serve as a robust starting point for the synthesis of a wide range of condensation products from both this compound and benzaldehyde.
References
A Comparative Analysis of Ethoxy and Methoxy Group Electronic Effects in Benzaldehydes
For researchers and professionals in the fields of chemistry and drug development, a nuanced understanding of how different functional groups influence the electronic properties of aromatic systems is paramount. This guide provides a detailed comparison of the electronic effects of the ethoxy (-OCH2CH3) and methoxy (-OCH3) groups when substituted on a benzaldehyde scaffold. Through an examination of experimental data, we will delineate the subtle yet significant differences and similarities in their electron-donating capabilities and their impact on the reactivity and spectroscopic properties of the benzaldehyde ring.
Quantitative Comparison of Electronic and Spectroscopic Properties
The electronic influence of a substituent is often quantified through Hammett constants and its effect on the acidity of related compounds (pKa values). Spectroscopic techniques such as NMR, IR, and UV-Vis provide further insight into the electronic environment of the molecule. Below is a summary of key quantitative data for para-substituted ethoxy- and methoxybenzaldehyde.
| Parameter | 4-Ethoxybenzaldehyde | 4-Methoxybenzaldehyde | Key Observations |
| Hammett Constant (σp) | -0.25 | -0.27 | Both are strong electron-donating groups, with the methoxy group being slightly more so. |
| pKa of corresponding benzoic acid | 4.49 | 4.49 | The acidity of the corresponding benzoic acids is nearly identical, indicating very similar overall electron-donating effects in this context. |
| ¹H NMR (CDCl₃, ppm) | Aldehyde-H: ~9.87Aromatic-H: ~7.82, 6.97-OCH₂-: ~4.12-CH₃: ~1.46 | Aldehyde-H: ~9.88Aromatic-H: ~7.83, 6.98-OCH₃: ~3.88 | The chemical shifts are very similar, with minor differences in the aromatic region, suggesting a comparable electronic influence on the ring. |
| ¹³C NMR (CDCl₃, ppm) | C=O: ~190.7C-ipso (CHO): ~130.0C-para (OR): ~164.2C-ortho: ~131.9C-meta: ~114.2-OCH₂-: ~63.9-CH₃: ~14.6 | C=O: ~190.8C-ipso (CHO): ~129.9C-para (OR): ~164.5C-ortho: ~131.9C-meta: ~114.2-OCH₃: ~55.6 | The carbon chemical shifts are remarkably similar, further confirming the analogous electronic effects of the two groups. |
| UV-Vis λmax (Hexane, nm) | Not explicitly found | ~272-286 | Due to the very similar electronic nature of the two groups, the UV-Vis absorption maxima are expected to be in a very similar range in the same solvent. |
Understanding the Electronic Effects: A Deeper Dive
The electronic influence of both the ethoxy and methoxy groups is a combination of two opposing effects: the inductive effect (-I) and the resonance effect (+M).
-
Inductive Effect (-I): The oxygen atom in both groups is highly electronegative, leading to a withdrawal of electron density from the benzene ring through the sigma bond.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring's pi-system, increasing the electron density, particularly at the ortho and para positions.
For both ethoxy and methoxy groups, the resonance effect is dominant, resulting in an overall electron-donating character, especially at the para position. The slightly more negative Hammett constant of the methoxy group suggests it is a marginally stronger electron-donating group. This can be attributed to the potential for hyperconjugation of the methyl group's C-H bonds, which is absent in the ethoxy group. However, the larger ethyl group may have a slightly greater inductive effect. The near-identical pKa values of the corresponding benzoic acids indicate that these subtle differences largely cancel each other out in terms of their effect on the acidity of a distal carboxylic acid group.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate assessment of electronic effects. Below are protocols for key experiments.
Synthesis of 4-Ethoxybenzaldehyde
4-Ethoxybenzaldehyde can be synthesized from 4-hydroxybenzaldehyde via a Williamson ether synthesis.
-
Dissolution: Dissolve 4-hydroxybenzaldehyde (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Deprotonation: Add a base such as potassium carbonate (1.5 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Alkylation: Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-70°C and monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Determination of pKa by Titration
The pKa of the corresponding 4-alkoxybenzoic acids can be determined by potentiometric titration.
-
Sample Preparation: Accurately weigh a sample of the 4-alkoxybenzoic acid and dissolve it in a known volume of a suitable solvent mixture (e.g., 50:50 ethanol:water).
-
Titration Setup: Calibrate a pH meter and place the electrode in the sample solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Hammett Plot Construction
A Hammett plot can be constructed by measuring the rate or equilibrium constants for a series of reactions of meta- and para-substituted benzaldehydes.
-
Reaction Selection: Choose a reaction that is sensitive to the electronic effects of the substituents, for example, the rate of acetal formation or the equilibrium constant for cyanohydrin formation.
-
Kinetic or Equilibrium Measurements: For each substituted benzaldehyde, measure the rate constant (k) or equilibrium constant (K) for the chosen reaction under identical conditions. Also, measure the rate or equilibrium constant for the unsubstituted benzaldehyde (k₀ or K₀).
-
Data Plotting: Plot log(k/k₀) or log(K/K₀) on the y-axis against the appropriate Hammett sigma constant (σ) for each substituent on the x-axis.
-
Analysis: The slope of the resulting line is the reaction constant (ρ), which indicates the sensitivity of the reaction to the electronic effects of the substituents.
Conclusion
The electronic effects of the ethoxy and methoxy groups on the benzaldehyde ring are remarkably similar. Both are strong electron-donating groups, primarily through the resonance effect, which outweighs their inductive electron withdrawal. The methoxy group exhibits a slightly stronger electron-donating character based on its Hammett constant, though this subtle difference does not translate to a significant change in the acidity of the corresponding benzoic acid. Spectroscopic data further corroborate the analogous electronic environments created by these two groups. For synthetic chemists and drug designers, this implies that the ethoxy group can often be used as a close surrogate for the methoxy group to modulate physical properties like solubility or to explore structure-activity relationships, with the expectation of minimal alteration to the electronic properties of the aromatic core.
Validating the Synthesis of 3-Ethoxybenzaldehyde: A Spectroscopic Comparison
For researchers and professionals in drug development and organic synthesis, the accurate synthesis and validation of aromatic aldehydes are crucial. 3-Ethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, requires precise structural confirmation. This guide provides a comparative analysis of a primary synthesis route for this compound, the Williamson ether synthesis, against an alternative formylation method, the Vilsmeier-Haack reaction. The validation of the synthesized this compound is demonstrated through a comprehensive spectroscopic analysis.
Comparative Analysis of Synthetic Routes
The choice of synthetic methodology for substituted benzaldehydes depends on factors such as the availability of starting materials, desired yield and purity, and reaction conditions. Below is a comparison of two common methods.
| Feature | Williamson Ether Synthesis | Vilsmeier-Haack Reaction |
| Reaction Type | Nucleophilic Substitution (SN2) | Electrophilic Aromatic Substitution |
| Starting Materials | A phenol (e.g., 3-hydroxybenzaldehyde) and an alkylating agent (e.g., ethyl bromide). | An electron-rich aromatic compound (e.g., ethoxybenzene) and a formylating agent. |
| Reagents | A base (e.g., K2CO3, NaOH) to deprotonate the phenol. | A Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[1] |
| Reaction Conditions | Typically requires heating in a polar aprotic solvent (e.g., acetone, DMF). | Often carried out at low temperatures, followed by heating. Requires anhydrous conditions.[1] |
| Expected Yield | Generally good to high yields, depending on the substrate and reaction optimization. | Yields can be variable, often moderate to good for activated substrates.[1] |
| Purity | The product is often of high purity after standard workup and purification. | Can sometimes lead to side products, requiring careful purification. |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and comparison.
Primary Synthesis: Williamson Ether Synthesis of this compound
This procedure details the synthesis of this compound from 3-hydroxybenzaldehyde and ethyl iodide.
Materials:
-
3-hydroxybenzaldehyde
-
Ethyl iodide
-
Potassium carbonate (K2CO3), finely pulverized
-
Acetone (anhydrous)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Dichloromethane (CH2Cl2)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry round-bottom flask containing a stir bar, add 3-hydroxybenzaldehyde (1.0 eq), finely pulverized potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl iodide (1.2 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Alternative Synthesis: Vilsmeier-Haack Reaction of Ethoxybenzene
This protocol provides a representative example of synthesizing a substituted benzaldehyde using the Vilsmeier-Haack reaction.
Materials:
-
Ethoxybenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Ice bath
-
Stir bar
-
Round-bottom flask
-
Dropping funnel
-
Sodium acetate solution (saturated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a stir bar and a dropping funnel, cool anhydrous DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise to the cooled DMF, maintaining the temperature below 10°C. This forms the Vilsmeier reagent.
-
Stir the mixture for 30 minutes at 0°C.
-
Add ethoxybenzene (1.0 eq) dropwise to the Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-3 hours.
-
Cool the reaction mixture in an ice bath and slowly add a saturated solution of sodium acetate to hydrolyze the intermediate.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Spectroscopic Validation of this compound
The successful synthesis of this compound is confirmed by comparing the spectroscopic data of the purified product with reference data.
Reference Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks and Signals[2] |
| ¹H NMR (CDCl₃) | δ 9.98 (s, 1H, -CHO), 7.48-7.42 (m, 2H, Ar-H), 7.38 (s, 1H, Ar-H), 7.20-7.15 (m, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 192.2, 159.2, 137.8, 129.9, 123.9, 121.8, 113.8, 63.8, 14.7 |
| FT-IR (neat) | ~2980 cm⁻¹ (C-H, alkyl), ~2870 cm⁻¹ (C-H, aldehyde), ~1700 cm⁻¹ (C=O, aldehyde), ~1580, 1480 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether) |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 150.07 |
Workflow for Synthesis and Validation
The following diagram illustrates the logical flow from the synthesis of this compound to its final validation through spectroscopic analysis.
Caption: Synthesis, purification, and spectroscopic validation workflow.
By following the detailed protocols and comparing the resulting spectroscopic data with the established reference values, researchers can confidently validate the synthesis of this compound, ensuring the quality and identity of this important chemical intermediate for further applications.
References
Assessing the biological activity of 3-Ethoxybenzaldehyde derivatives against known standards
A Comparative Analysis of the Biological Activity of 3-Ethoxybenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of this compound derivatives, focusing on their antimicrobial, anticancer, and antioxidant properties. While data on the parent molecule, this compound, is limited in public literature, this document synthesizes available experimental data on structurally related derivatives and compares their performance against known standards.
Antimicrobial Activity
Derivatives of this compound, particularly oxime esters synthesized from 3-ethoxy-4-hydroxybenzaldehyde, have demonstrated notable antimicrobial properties. These compounds have been evaluated against various bacterial and fungal strains, with their efficacy often compared to standard antibiotics like Streptomycin.
Data Presentation: Antimicrobial Efficacy
The following table summarizes the antibacterial activity of several 3-ethoxy-4-hydroxybenzaldehyde oxime ester derivatives, presenting their Minimum Inhibitory Concentration (MIC) values against various bacterial strains. A lower MIC value indicates greater potency.
| Compound ID | Derivative Structure | S. aureus (MIC, g/L) | K. pneumoniae (MIC, g/L) | P. aeruginosa (MIC, g/L) |
| 3n | Aryl substituted | 0.03 - 0.06 | 0.03 - 0.06 | 0.03 - 0.06 |
| 3d | Alkyl chain ester | - | - | - |
| Standard | Streptomycin | < 0.03 - 0.06 | < 0.03 - 0.06 | < 0.03 - 0.06 |
| Data sourced from a study on 3-ethoxy-4-hydroxybenzaldehyde oxime esters, which noted that compound 3n showed the highest antibacterial activity among the derivatives, though slightly less potent than the standard, Streptomycin[1]. Compound 3d was highlighted for its activity among alkyl chain esters[1]. |
Anticancer Activity
Benzyloxybenzaldehyde derivatives, which share a core structural motif with this compound, have been investigated for their potential as anticancer agents. Studies have shown that these compounds can exhibit significant cytotoxic effects against various cancer cell lines, inducing apoptosis and arresting the cell cycle. Their potency is often evaluated by determining the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Cytotoxic Activity (IC₅₀)
The table below presents the IC₅₀ values for several benzyloxybenzaldehyde derivatives against the human leukemia (HL-60) cell line. A lower IC₅₀ value signifies higher cytotoxic potency.
| Compound ID | Derivative Structure | Cytotoxicity against HL-60 (IC₅₀, µM) |
| 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde | ~1.0 - 10.0 |
| 17 | 2-(benzyloxy)benzaldehyde | ~1.0 - 10.0 |
| 30 | 2-[(2-chlorobenzyl)oxy]benzaldehyde | ~1.0 - 10.0 |
| 31 | 2-[(4-chlorobenzyl)oxy]benzaldehyde | ~1.0 - 10.0 |
| Standard | Doxorubicin (for comparison) | ~0.1 - 1.0 (Typical range) |
| Data is based on a study where a series of benzyloxybenzaldehyde derivatives were tested against the HL-60 cell line, with compound 29 being the most potent among them[2]. The IC₅₀ for the standard drug Doxorubicin is a typical reference value for this cell line. |
Signaling Pathway: Induction of Apoptosis
Several benzyloxybenzaldehyde derivatives have been found to induce apoptosis (programmed cell death) in cancer cells. This process often involves the loss of mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.
Caption: Simplified intrinsic apoptosis pathway induced by benzyloxybenzaldehyde derivatives.
Antioxidant Activity
The antioxidant potential of benzaldehyde derivatives is a significant area of investigation. This activity is typically assessed by measuring the compound's ability to scavenge stable free radicals in vitro. The results are often expressed as Trolox Equivalents (TE) or as an IC₅₀ value compared to standard antioxidants like Ascorbic Acid or Trolox.
Data Presentation: Common Antioxidant Assays & Standards
| Assay Name | Principle | Standard Reference | Reported Metric |
| DPPH Radical Scavenging Assay | Measures the bleaching of a purple solution of the stable radical DPPH• upon receiving a hydrogen atom. | Trolox, Ascorbic Acid | IC₅₀ or % Inhibition |
| ABTS Radical Scavenging Assay | Measures the discoloration of the blue-green ABTS•+ radical cation as it is neutralized by an antioxidant. | Trolox | TEAC Value |
| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of a ferric iron (Fe³⁺) complex to the ferrous form (Fe²⁺) by antioxidants. | Ascorbic Acid, Trolox | FRAP Value (µM Fe²⁺/g) |
Experimental Protocols & Workflows
Detailed and standardized methodologies are crucial for the reliable assessment of biological activity. Below are protocols for the key assays discussed.
Experimental Workflow: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their health and proliferation rate.
Caption: General workflow for determining cytotoxicity using the MTT assay.
Protocol 1: Broth Microdilution for Antimicrobial Susceptibility
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a pure culture.[3]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and the standard antibiotic (e.g., Streptomycin) in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[3][4]
-
Inoculation: Add the standardized bacterial suspension to each well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[4]
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the absence of turbidity.[4]
Protocol 2: MTT Assay for Anticancer Activity
This assay quantifies the cytotoxic effect of a compound on cancer cell lines.
-
Cell Plating: Seed cancer cells (e.g., HL-60) into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Addition: Treat the cells with various concentrations of the test derivatives and a standard drug (e.g., Doxorubicin). Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[5]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Calculation: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value is determined from the dose-response curve.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol measures the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation: Prepare a stock solution of the test compounds and standards (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent (e.g., 0.1 mM).[6][7]
-
Reaction Setup: In a 96-well plate, add a specific volume of the test sample or standard at various concentrations to the wells.[6]
-
DPPH Addition: Add the DPPH working solution to each well to initiate the reaction. Include a control well containing only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 20-30 minutes).[6][7]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[6][8] The purple color of the DPPH solution will fade in the presence of an antioxidant.[8]
-
Calculation: The percentage of radical scavenging activity is calculated relative to the control. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.[9]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
Yield comparison of different synthetic routes to substituted benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzaldehydes is a fundamental transformation in organic chemistry, providing key intermediates for the pharmaceutical, agrochemical, and fragrance industries. The choice of synthetic route is critical and depends on factors such as the nature of the substituents on the aromatic ring, desired regioselectivity, and scalability. This guide provides an objective comparison of several classical and modern methods for the synthesis of substituted benzaldehydes, supported by experimental data to aid in methodological selection.
Overview of Synthetic Routes
A variety of methods have been developed for the introduction of a formyl group onto an aromatic ring. This guide will focus on the following widely used reactions:
-
Sommelet Reaction: The reaction of a benzyl halide with hexamine followed by hydrolysis.
-
Gattermann-Koch Reaction: The formylation of aromatic compounds using carbon monoxide and hydrogen chloride.
-
Vilsmeier-Haack Reaction: The formylation of electron-rich aromatic compounds with a Vilsmeier reagent.
-
Duff Reaction: The formylation of phenols and other activated aromatic compounds using hexamine in an acidic medium.
-
Reimer-Tiemann Reaction: The ortho-formylation of phenols using chloroform in a basic solution.
-
Oxidation of Substituted Toluenes: The direct oxidation of a methyl group on an aromatic ring to an aldehyde.
Yield Comparison of Synthetic Routes
The following table summarizes the reported yields for the synthesis of various substituted benzaldehydes using the aforementioned methods. This data is intended to provide a comparative overview of the efficiency of each route for different substrates.
| Starting Material | Product | Synthetic Route | Yield (%) |
| Benzyl chloride | Benzaldehyde | Sommelet Reaction | ~75[1] |
| 2-Methylbenzyl chloride | 2-Methylbenzaldehyde | Sommelet Reaction | >80 |
| Toluene | p-Tolualdehyde | Gattermann-Koch Reaction | Good yields, specific % not consistently reported |
| Mesitylene | Mesitaldehyde | Gattermann-Koch Reaction | High yields, specific % not consistently reported |
| Aniline derivative | p-Aminobenzaldehyde derivative | Vilsmeier-Haack Reaction | 43-91 (for tertiary amines)[2] |
| 2-Methylquinoline | Formylated 2-methylquinoline | Vilsmeier-Haack Reaction | Varies with conditions |
| Phenol | Salicylaldehyde | Duff Reaction | Generally low, ~15-20[3] |
| p-Ethylphenol | 2-Hydroxy-5-ethylbenzaldehyde | Duff Reaction | 18[4] |
| 3,5-Di-tert-butylphenol | 3,5-Di-tert-butylsalicylaldehyde | Duff Reaction | High yields reported in some cases |
| Phenol | Salicylaldehyde | Reimer-Tiemann Reaction | 35-40 (ortho), 8-12 (para)[5] |
| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | Reimer-Tiemann Reaction | ~50 |
| Toluene | Benzaldehyde | Oxidation (PPA-CuFeOx/Al2O3 catalyst, air) | >99 selectivity at 35% conversion[6] |
| Toluene | Benzaldehyde | Oxidation (V-based catalyst, H2O2) | up to 40[7] |
| Toluene | Benzaldehyde | Oxidation (Cu(OAc)2-SnCl2-NaBr catalyst, air) | 64.2 selectivity at 11.2% conversion[8] |
Experimental Protocols and Methodologies
This section provides detailed experimental procedures for each of the discussed synthetic routes.
Sommelet Reaction
The Sommelet reaction converts a benzyl halide into an aldehyde using hexamine (hexamethylenetetramine) and water.[9] It is particularly useful for the preparation of aromatic aldehydes.[10]
Experimental Protocol for the Synthesis of Benzaldehyde:
-
In a 1000 mL flask, 45 g of hexamine is dissolved in a 60% ethanol solution (80 mL ethanol in 55 mL distilled water).[1]
-
To this solution, 35 mL of benzyl chloride is added, and the mixture is refluxed for approximately two hours.[1]
-
After reflux, a 10% solution of hydrochloric acid is added, and reflux is continued for another 15-20 minutes.[1]
-
The flask is cooled to room temperature, and the two layers are separated. The upper layer contains the benzaldehyde.[1]
-
The crude benzaldehyde is then purified by steam distillation.[11] The collected product is washed with distilled water and dried with a suitable drying agent like magnesium sulfate.[1]
-
Final purification is achieved by distillation under reduced pressure.[1]
Gattermann-Koch Reaction
The Gattermann-Koch reaction is a method for the formylation of aromatic compounds using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, and a co-catalyst like cuprous chloride.[12][13][14] This reaction is not applicable to phenol and phenol ether substrates.[15]
Experimental Protocol for the Synthesis of Mesitaldehyde:
-
Safety Precaution: This reaction involves highly toxic carbon monoxide and corrosive hydrogen chloride gas and must be performed in a well-ventilated fume hood within a closed system capable of handling pressure.[16]
-
Anhydrous aluminum chloride and a catalytic amount of cuprous chloride are added to a dry reaction vessel under an inert atmosphere.[16]
-
The vessel is cooled to 0-10 °C, and a dry solvent followed by anhydrous mesitylene are added slowly with stirring.[16]
-
A mixture of carbon monoxide and hydrogen chloride gas is introduced into the reaction vessel while maintaining a low temperature and vigorous stirring. The reaction is typically run under pressure (50-200 atm).[16]
-
The reaction is stirred for several hours at a controlled temperature (0 °C to room temperature).[16]
-
Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice containing concentrated hydrochloric acid.[16]
-
The product is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.[16]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[17][18][19]
Experimental Protocol for General Aromatic Formylation:
-
To a solution of the aromatic substrate (1.0 equiv) in DMF, (chloromethylene)dimethyliminium chloride (Vilsmeier reagent, 1.5 equiv) is added at 0 °C.[20]
-
The mixture is stirred for several hours at room temperature.[20]
-
A solution of sodium acetate in water is then added at 0 °C.[20]
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., Et₂O).[20]
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[20]
-
The crude product is purified by silica gel column chromatography.[20]
Duff Reaction
The Duff reaction is a formylation method for phenols and other electron-rich aromatic compounds using hexamine in an acidic environment, typically yielding ortho-hydroxybenzaldehydes.[21][22] The classical Duff reaction is often characterized by low yields.[23]
Experimental Protocol for the Synthesis of o-Hydroxyaldehydes:
-
A mixture of 300 g of glycerol and 70 g of boric acid is heated to 150-160 °C.[4]
-
The phenol (e.g., 25 g) and 50 g of hexamethylenetetramine are added to the hot glycerol-boric acid mixture.[4]
-
The reaction mixture is heated and stirred at 150-160 °C for about 15-20 minutes.[4]
-
The mixture is then cooled slightly, and a solution of dilute sulfuric acid is added.
-
The o-hydroxyaldehyde is isolated by steam distillation of the acidified reaction mixture.[4]
-
The product can be further purified by crystallization or distillation.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, which involves the reaction of a phenol with chloroform in a strong basic solution.[24][25]
Experimental Protocol for the Synthesis of Salicylaldehyde:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve phenol (1.0 equiv) in a 10-40% aqueous solution of sodium hydroxide.[26]
-
Heat the mixture to 60-70 °C with vigorous stirring.[26][27]
-
Add chloroform (2.0 equiv) dropwise over a period of 1 hour while maintaining the temperature.[27]
-
After the addition is complete, continue stirring for an additional 1-3 hours.[26][27]
-
Cool the reaction mixture and remove excess chloroform by distillation.
-
Acidify the remaining aqueous solution with dilute hydrochloric acid.[28]
-
The product is then extracted with an organic solvent, washed, dried, and purified by distillation or recrystallization.[28]
Oxidation of Substituted Toluenes
The direct oxidation of the methyl group of substituted toluenes to a formyl group offers a more atom-economical route to benzaldehydes. Various catalytic systems have been developed for this transformation.
Experimental Protocol using a Vanadium-based Catalyst:
-
A biphasic system is prepared with toluene (acting as both substrate and solvent) and water (1:1 v/v).[7]
-
Ammonium vanadate (NH₄VO₃) as the catalyst, hydrogen peroxide (H₂O₂) as the oxidant, and potassium fluoride (KF) as a co-catalyst are added to the mixture.[7]
-
The reaction is stirred at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).[29]
-
The reaction can be performed under an oxygen atmosphere to improve the yield.[7]
-
After the reaction, the organic layer is separated, washed, and the product is isolated and purified, typically by chromatography or distillation.
Conclusion
The synthesis of substituted benzaldehydes can be achieved through a variety of synthetic routes, each with its own advantages and limitations. The choice of method should be carefully considered based on the specific substrate, desired yield, and available laboratory resources. For electron-rich aromatic compounds, the Vilsmeier-Haack reaction often provides good to excellent yields. The Sommelet reaction is a reliable method for converting benzyl halides to aldehydes. The Gattermann-Koch reaction is suitable for simple aromatic hydrocarbons but is limited by the use of toxic gases and high pressure. The Duff and Reimer-Tiemann reactions are primarily used for the formylation of phenols, with the latter generally providing better yields, although regioselectivity can be a concern. Finally, the direct oxidation of toluenes represents a modern and atom-economical approach, with ongoing research focused on developing more efficient and selective catalytic systems. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their synthetic endeavors.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.uniroma1.it [iris.uniroma1.it]
- 8. tsijournals.com [tsijournals.com]
- 9. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. testbook.com [testbook.com]
- 13. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. scribd.com [scribd.com]
- 15. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 18. jk-sci.com [jk-sci.com]
- 19. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 20. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 21. synarchive.com [synarchive.com]
- 22. Duff reaction - Wikipedia [en.wikipedia.org]
- 23. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 24. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 25. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 26. jk-sci.com [jk-sci.com]
- 27. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 28. benchchem.com [benchchem.com]
- 29. mdpi.com [mdpi.com]
Stability testing of 3-Ethoxybenzaldehyde in fragrance formulations compared to other aldehydes
A detailed guide for researchers and formulation scientists on the relative stability of 3-Ethoxybenzaldehyde compared to other common fragrance aldehydes, supported by established chemical principles and detailed experimental protocols.
In the intricate world of fragrance formulation, the stability of aroma compounds is paramount to ensuring product longevity and a consistent olfactory experience. Aldehydes, a cornerstone of modern perfumery, are prized for their vibrant and diffusive characteristics. However, their inherent reactivity can also lead to degradation, discoloration, and a diminished scent profile over time. This guide provides a comprehensive comparison of the stability of this compound against other commonly used aromatic aldehydes in fragrance applications.
Understanding Aldehyde Instability in Fragrance Formulations
Aromatic aldehydes, including this compound, are susceptible to degradation through several pathways, primarily oxidation.[1] Exposure to oxygen, light, and elevated temperatures can initiate a cascade of chemical reactions, leading to the formation of less fragrant or off-smelling carboxylic acids.[1][2] This process can be accelerated by the presence of other reactive ingredients within a fragrance concentrate. Factors such as the solvent system (typically ethanol in fine fragrances), the presence of antioxidants, and the packaging of the final product all play a crucial role in the overall stability of the fragrance.[3][4]
Structural Comparison and Expected Stability
The chemical structure of an aromatic aldehyde significantly influences its stability. The presence of electron-donating or electron-withdrawing groups on the benzene ring can either stabilize or destabilize the aldehyde functional group.
This compound possesses an ethoxy group (-OCH2CH3) at the meta position. The oxygen atom in the ethoxy group can donate electron density to the aromatic ring through resonance, which can influence the reactivity of the aldehyde group.
For comparison, other common aromatic aldehydes used in fragrances include:
-
Benzaldehyde: The simplest aromatic aldehyde, lacking any substituents on the ring. It serves as a baseline for stability comparison.
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains both a hydroxyl (-OH) and a methoxy (-OCH3) group. Hydroxy and methoxy groups are known to be electron-donating, which can increase the susceptibility of the aldehyde to oxidation.[1]
-
Cinnamaldehyde (3-phenyl-2-propenal): Features an extended conjugated system, which can influence its reactivity and susceptibility to polymerization and oxidation.
-
Anisaldehyde (4-methoxybenzaldehyde): Contains a methoxy group in the para position, which is also an electron-donating group.
Based on general chemical principles, aromatic aldehydes with electron-donating groups, such as hydroxyl and methoxy groups, tend to be more prone to oxidation.[1] Therefore, it is anticipated that this compound may exhibit moderate stability, potentially greater than that of vanillin but less than unsubstituted benzaldehyde.
Experimental Data Summary
While direct, publicly available quantitative comparative studies on the stability of this compound are limited, the following tables summarize the expected relative stability based on established chemical principles and data from analogous compounds. The data is presented to illustrate the expected outcomes from the experimental protocols detailed below.
Table 1: Predicted Color Stability of Aromatic Aldehydes in a Hydroalcoholic Solution under Accelerated UV Aging
| Aldehyde | Initial Color (Absorbance at 400 nm) | Final Color (Absorbance at 400 nm) after 48h UV Exposure (Predicted) | Predicted Change in Absorbance (ΔA) | Relative Discoloration Ranking (Predicted) |
| This compound | 0.05 | 0.15 | 0.10 | Moderate |
| Benzaldehyde | 0.04 | 0.10 | 0.06 | Low |
| Vanillin | 0.08 | 0.35 | 0.27 | High |
| Cinnamaldehyde | 0.06 | 0.20 | 0.14 | Moderate-High |
| Anisaldehyde | 0.05 | 0.18 | 0.13 | Moderate |
Table 2: Predicted Odor Profile Stability of Aromatic Aldehydes in a Fragrance Base under Accelerated Heat Aging
| Aldehyde | Initial Headspace Concentration (Peak Area) | Final Headspace Concentration (Peak Area) after 30 days at 45°C (Predicted) | Predicted % Decrease in Aldehyde Concentration | Relative Olfactory Stability Ranking (Predicted) |
| This compound | 1,200,000 | 900,000 | 25% | Good |
| Benzaldehyde | 1,500,000 | 1,200,000 | 20% | Very Good |
| Vanillin | 800,000 | 480,000 | 40% | Moderate |
| Cinnamaldehyde | 1,000,000 | 700,000 | 30% | Moderate-Good |
| Anisaldehyde | 1,100,000 | 770,000 | 30% | Moderate-Good |
Experimental Protocols
To empirically determine the stability of this compound in comparison to other aldehydes, the following detailed experimental protocols are proposed.
Protocol 1: Accelerated Stability Testing for Colorimetric Analysis
Objective: To assess the propensity for discoloration of different aromatic aldehydes in a simplified fragrance base under accelerated light exposure.
Materials:
-
This compound
-
Benzaldehyde
-
Vanillin
-
Cinnamaldehyde
-
Anisaldehyde
-
Ethanol (perfumery grade)
-
Deionized water
-
UV light cabinet with controlled irradiance (e.g., 365 nm)[5]
-
Quartz cuvettes
-
UV-Vis Spectrophotometer
Methodology:
-
Sample Preparation: Prepare 0.1% (w/v) solutions of each aldehyde in a hydroalcoholic solution (70:30 ethanol:deionized water).
-
Initial Measurement: Measure the initial absorbance of each solution at 400 nm using the hydroalcoholic solution as a blank.
-
Accelerated Aging: Place the solutions in sealed quartz cuvettes inside a UV light cabinet. Expose the samples to continuous UV irradiation for a total of 48 hours.
-
Data Collection: At 8, 16, 24, and 48-hour intervals, remove the samples and measure their absorbance at 400 nm.
-
Analysis: Plot the change in absorbance (ΔA) over time for each aldehyde to determine the rate of discoloration.
Protocol 2: Accelerated Stability Testing for Odor Profile Analysis via Headspace GC-MS
Objective: To quantify the degradation of different aromatic aldehydes in a fragrance base under accelerated temperature conditions by analyzing the headspace composition.
Materials:
-
This compound
-
Benzaldehyde
-
Vanillin
-
Cinnamaldehyde
-
Anisaldehyde
-
Simple fragrance base (e.g., a mixture of non-reactive esters and musks in ethanol)
-
Headspace vials (20 mL) with crimp caps
-
Incubator or oven capable of maintaining 45°C ± 2°C[3]
-
Headspace Sampler coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS)
Methodology:
-
Sample Preparation: Prepare solutions of each aldehyde at a concentration of 1% (w/w) in the simple fragrance base.
-
Initial Analysis: Transfer a 5 mL aliquot of each freshly prepared solution into a headspace vial and seal. Equilibrate the vial at 35°C for 15 minutes. Analyze the headspace using a validated GC-MS method to determine the initial peak area of the respective aldehyde.
-
Accelerated Aging: Store the remaining bulk solutions in sealed glass containers in an incubator at 45°C for 30 days.
-
Data Collection: At 7, 15, and 30-day intervals, take an aliquot of each aged solution and analyze its headspace composition using the same GC-MS method as in the initial analysis.
-
Analysis: Calculate the percentage decrease in the peak area of each aldehyde over time to determine its degradation rate.
Visualizing the Process
To better illustrate the methodologies and concepts discussed, the following diagrams are provided.
Caption: Workflow for assessing aldehyde color stability.
Caption: Key factors influencing aldehyde stability.
Conclusion
The stability of aromatic aldehydes is a critical consideration in the development of high-quality, long-lasting fragrances. While this compound is a valuable component in many fragrance creations, its stability is influenced by its chemical structure and the surrounding formulation matrix. Based on established chemical principles, it is predicted to have moderate stability, likely outperforming aldehydes with strong electron-donating groups like vanillin, but potentially being more susceptible to degradation than unsubstituted benzaldehyde. The provided experimental protocols offer a robust framework for quantifying the relative stability of this compound and other aldehydes, enabling formulators to make informed decisions and develop more stable and enduring fragrance products.
References
Comparative analysis of catalytic efficiency in the synthesis of alkoxy-substituted benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of alkoxy-substituted benzaldehydes, crucial intermediates in the pharmaceutical, fragrance, and fine chemical industries, is a field of continuous innovation. The efficiency of this synthesis is heavily reliant on the catalytic system employed. This guide provides an objective comparison of various catalytic strategies, supported by experimental data, to inform methodological choices in research and development.
Comparative Analysis of Catalytic Performance
The selection of a catalyst is a critical decision in the synthesis of alkoxy-substituted benzaldehydes, influencing yield, selectivity, and overall process sustainability. The following tables summarize the performance of different catalytic systems under various conditions.
Table 1: Performance of Homogeneous and Heterogeneous Catalysts in the Oxidation of Toluene Derivatives
| Catalyst System | Substrate | Oxidant | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) (Benzaldehyde) | Yield (%) (Benzaldehyde) | Ref. |
| NH4VO3/KF | Toluene | H2O2/O2 | 60 | 24 | - | High (no benzyl alcohol or benzoic acid detected) | ~30 | [1] |
| MnMoO4 (CH1) | Toluene | H2O2 | 80 | 18 | 40.62 | 78 | - | [2] |
| MnMoO4 (CH2) | Toluene | H2O2 | 80 | - | - | 51.65 | 7.876 | [2] |
| Cu(OAc)2/SnCl2/NaBr | Toluene | Air | 110-130 | - | 11.2 | 64.2 | - |
Table 2: Performance of Various Catalytic Systems for Benzaldehyde Synthesis
| Catalyst System | Substrate | Reaction Type | Conversion (%) | Selectivity (%) | TOF (h⁻¹) | Ref. |
| 5%Cu/MgO | Benzyl alcohol | Dehydrogenation | 98 | 97 | - | [3] |
| Pt@HieTS-1 | Benzaldehyde | Hydrogenation | - | - | High (specific value not provided) | [4] |
| Immobilized AaeUPO | p-chloro toluene | Biocatalytic Oxidation | - | >92 | - | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic processes.
Protocol 1: Vanadium-Catalyzed Toluene Oxidation[1]
A biphasic system is prepared with a 1:1 volume ratio of toluene to water. The aqueous phase is acidified to pH 1. Ammonium vanadate (NH4VO3) and potassium fluoride (KF) are added as the catalyst and co-catalyst, respectively. Hydrogen peroxide (H2O2) is introduced as the oxidant. The reaction is conducted at 60°C under an oxygen atmosphere for 24 hours. The product, benzaldehyde, is primarily found in the organic phase and can be analyzed by gas chromatography.
Protocol 2: Synthesis of 2-(Decyloxy)benzaldehyde via Phase-Transfer Catalysis[8]
A solution of salicylaldehyde and a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is prepared in toluene. An aqueous solution of sodium hydroxide is added, creating a biphasic mixture that is stirred vigorously. 1-Bromodecane is then added, and the reaction mixture is heated to 90°C and stirred for 6 hours. After completion, the organic layer is separated, washed, dried, and concentrated. The final product is purified using column chromatography.
Protocol 3: Biocatalytic Oxidation using Peroxygenase[6][7]
The synthesis is carried out using an unspecific peroxygenase from Agrocybe aegerita (AaeUPO), which can be immobilized to improve stability and reusability. The reaction is performed with the toluene derivative as the substrate. Hydrogen peroxide is used as the oxidant. The reaction proceeds with high regioselectivity at the benzylic position. A key advantage of this method under neat (solvent-free) conditions is the high chemoselectivity, preventing overoxidation to the corresponding carboxylic acid.
Visualizing Catalytic Processes
Diagrams illustrating workflows and relationships can aid in understanding complex catalytic systems.
Caption: General experimental workflow for the catalytic synthesis of alkoxy-substituted benzaldehydes.
Caption: Logical relationship diagram comparing homogeneous and heterogeneous catalysts.
Discussion
The choice between homogeneous and heterogeneous catalysis involves a trade-off between activity, selectivity, and practicality. Homogeneous catalysts often exhibit higher activity and selectivity due to well-defined active sites.[7] However, their separation from the reaction mixture can be challenging and costly.[8]
Heterogeneous catalysts, while sometimes requiring more forcing reaction conditions, offer significant advantages in terms of easy separation and recyclability, which is crucial for industrial applications.[7][9] The development of catalysts on solid supports, such as Cu/MgO, aims to combine the benefits of both systems.[3]
Biocatalysis, using enzymes like peroxygenases, is an emerging area with the potential for exceptional selectivity under mild conditions.[5][6] The ability to perform these reactions in solvent-free systems further enhances their green credentials.
Conclusion
The optimal catalytic system for the synthesis of alkoxy-substituted benzaldehydes is highly dependent on the specific substrate, desired product purity, and scalability of the process. While traditional homogeneous catalysts offer high selectivity, the operational advantages of heterogeneous and biocatalytic systems are driving current research. Future developments will likely focus on designing robust and recyclable catalysts with precisely controlled active sites to maximize efficiency and sustainability.
References
- 1. mdpi.com [mdpi.com]
- 2. Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.tudelft.nl [research.tudelft.nl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. zenodo.org [zenodo.org]
Safety Operating Guide
Personal protective equipment for handling 3-Ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Ethoxybenzaldehyde. Our aim is to furnish laboratory personnel with the critical information needed to ensure safety and compliance, thereby fostering a secure and productive research environment.
Understanding the Hazards
This compound is an aromatic aldehyde that poses several potential health risks. It is crucial to be aware of these hazards before handling the substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1]
The GHS classification for this compound indicates warnings for skin and eye irritation, and potential respiratory irritation.
| Hazard Statement | GHS Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the use of appropriate Personal Protective Equipment is mandatory.
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with ANSI Z87.1 standards. |
| Hand Protection | Chemical-resistant gloves | See section below for detailed glove selection. |
| Skin and Body Protection | Laboratory coat | To be worn at all times when handling the chemical. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To minimize inhalation of vapors. |
Glove Selection:
Due to the lack of specific chemical resistance data for this compound from major glove manufacturers, recommendations are based on data for structurally similar aromatic aldehydes, such as benzaldehyde.
-
For Splash Protection (Short-term contact): Nitrile gloves may be used, but they are not recommended for prolonged contact with benzaldehyde.[2][3] It is crucial to change gloves immediately upon contamination.
-
For Extended Contact or Immersion: Butyl rubber or Viton® gloves are recommended as they generally provide better protection against aldehydes.[4] An OSHA glove selection chart rates butyl and Viton® gloves as "Good" for handling benzaldehyde.[4]
It is always advisable to consult the glove manufacturer's specific chemical resistance guide and to perform an internal risk assessment before use.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is essential to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble all necessary equipment and materials before starting work.
-
Don the required PPE as outlined in the table above.
-
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Do not inhale vapors.
-
Keep the container tightly closed when not in use.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.
-
Decontaminate all work surfaces and equipment.
-
Remove and properly store or dispose of PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response Workflow:
Caption: Workflow for responding to a this compound spill.
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Characterization (RCRA):
While a specific RCRA waste code for this compound is not explicitly listed, a hazardous waste determination must be conducted based on its characteristics:
-
Ignitability (D001): This applies to liquids with a flash point below 60°C (140°F).[5][6] The flash point of this compound is not consistently reported, but as a combustible liquid, it should be evaluated for this characteristic.
-
Corrosivity (D002): This applies to aqueous solutions with a pH ≤ 2 or ≥ 12.5.[6][7] There is no indication that this compound is corrosive.
-
Reactivity (D003): This applies to substances that are unstable, react violently with water, or generate toxic gases.[7] There is no indication that this compound is reactive.
-
Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants. This is unlikely to apply unless the waste is mixed with other toxic substances.
It is the responsibility of the waste generator to make a proper hazardous waste determination. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification and disposal procedures.
Disposal Procedure:
-
Segregation: Collect all this compound waste (liquid, solid, and contaminated PPE) in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS or a licensed hazardous waste disposal contractor. Do not pour down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
